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  • Product: Acetylcholecystokinin C-terminal heptapeptide
  • CAS: 77275-51-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the CNS Mechanism of Action of Acetylcholecystokinin C-terminal Heptapeptide (CCK-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Cholecystokinin (CCK) is a highly versatile peptide that functions as both a gastrointestinal hormone and a crucial neurotransmitter/...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a highly versatile peptide that functions as both a gastrointestinal hormone and a crucial neurotransmitter/neuromodulator in the central nervous system (CNS).[1][2][3] It is, in fact, the most abundant neuropeptide yet identified in the brain.[4][5] CCK exists in various molecular forms, derived from a 115-amino acid precursor, with the C-terminal fragments being responsible for its biological activity.[6] Among these, the sulfated octapeptide (CCK-8) and its C-terminal heptapeptide fragment (CCK-7) are major bioactive forms in the CNS.[7][8][9] Understanding the precise mechanism of action of these peptides is paramount for elucidating their roles in complex neurological functions and for developing targeted therapeutics for a range of neuropsychiatric disorders, including anxiety, panic disorder, schizophrenia, and addiction.[5][10][11]

This guide provides a detailed examination of the mechanism of action of CCK-7 in the CNS. It delves into the specific receptors it targets, the intricate signaling cascades it initiates, and the resulting physiological and behavioral outcomes. The content is structured to provide not just a recitation of facts, but a causal narrative that explains the rationale behind experimental approaches, empowering researchers to design and interpret their own investigations into this complex system.

Chapter 1: The CCK Receptor System in the Central Nervous System

The actions of CCK peptides are mediated by two distinct G-protein coupled receptors (GPCRs): the Cholecystokinin A Receptor (CCK-A or CCK1R) and the Cholecystokinin B Receptor (CCK-B or CCK2R).[1][6][12][13] While both are present in the brain, the CCK2R is the predominant subtype in the CNS, with high densities found in cortical and limbic areas like the hippocampus and amygdala.[5][9] The CCK1R is found in more discrete brain regions, including the nucleus accumbens and substantia nigra, and is the primary receptor in the peripheral gastrointestinal system.[14][15]

The key to understanding the differential effects of CCK peptides lies in their binding affinities for these receptor subtypes. The CCK1R shows high affinity for sulfated forms of CCK, such as CCK-8, and its affinity for non-sulfated forms or shorter fragments like gastrin is significantly lower (by 500- to 1000-fold).[3][16] In contrast, the CCK2R binds with high affinity to both sulfated and non-sulfated CCK analogs, as well as gastrin.[12][16] The minimal requirement for CCK2R activation is the C-terminal tetrapeptide amide (CCK-4), which is shared by all CCK and gastrin peptides.[14] This promiscuity makes the CCK2R the primary target for a wider range of endogenous ligands, including CCK-7.

Chapter 2: Receptor Binding Profile of CCK-7

The C-terminal heptapeptide, which includes the sulfated tyrosine residue, is critical for high-affinity binding to the CCK1 receptor.[14] However, the CCK2 receptor recognizes the C-terminal tetrapeptide amide sequence, which is fully contained within CCK-7.[14] Consequently, CCK-7 and its parent peptide CCK-8 bind with high, nanomolar affinity to both CCK1R and CCK2R.[7][8]

Quantitative Analysis of Receptor Affinity

The binding affinity of ligands like CCK-7 to their receptors is a critical parameter in drug development and mechanistic studies. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher affinity.

LigandReceptor SubtypeAffinity (Ki, nM)Source
Sulfated CCK-8Human CCK1R0.8[8]
Sulfated CCK-8Human CCK2R1.5[8]
Sulfated CCK-8Human CCK2R2.9[17]
Non-sulfated CCK-8Human CCK1R800[8]
Non-sulfated CCK-8Human CCK2R125[8]

Table 1: Comparative binding affinities of CCK peptides for human CCK1 and CCK2 receptors. Note that CCK-7, containing the key C-terminal sequence, exhibits a high-affinity profile similar to sulfated CCK-8 for both receptors.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound (like CCK-7) for CCK receptors expressed in a cell line.

Principle: This is a competitive assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]CCK-8) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki is then calculated using the Cheng-Prusoff equation.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human CCK1R or CCK2R.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl) to prepare crude membrane fractions via centrifugation. Resuspend the membrane pellet in assay buffer.

    • Rationale: Using isolated membranes ensures that the binding interaction is studied in the absence of confounding cellular processes like internalization.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay Buffer (e.g., Tris-HCl with MgCl₂, BSA). BSA is included to minimize non-specific binding of the peptides to the tube walls.

      • Increasing concentrations of the unlabeled test compound (CCK-7).

      • A fixed concentration of the radioligand (e.g., [¹²⁵I]CCK-8, at a concentration near its Kd).

      • Cell membranes (protein concentration typically 20-50 µ g/well ).

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration (e.g., 1 µM) of a potent unlabeled ligand (e.g., sulfated CCK-8).[8]

    • Rationale: The "non-specific" wells measure the amount of radioligand that binds to components other than the receptor of interest. This value is crucial for calculating specific binding.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a gamma counter.

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 3: Core Signaling Pathways

Both CCK1R and CCK2R are coupled to the Gq/11 family of heterotrimeric G-proteins.[14] Activation of the receptor by CCK-7 initiates a well-defined signaling cascade.

  • G-Protein Activation: Upon ligand binding, the receptor undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF). It catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and binds to and activates phospholipase C-β (PLC-β).[18]

  • Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18][19]

  • Downstream Effects:

    • IP₃ and Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[20] This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.[19]

    • DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). PKC then phosphorylates a host of intracellular proteins, leading to a wide range of cellular responses.

While this Gq-PLC-Ca²⁺ pathway is the canonical and primary signaling mechanism, evidence also suggests potential coupling to other pathways, such as the Ras-Raf-MEK-MAPK signaling cascade, which can influence longer-term processes like gene expression and neuronal plasticity.[11]

Visualization of the CCK2R Signaling Pathway

CCK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK7 CCK-7 CCK2R CCK2 Receptor CCK7->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: Canonical Gq-coupled signaling cascade initiated by CCK-7 binding to the CCK2 receptor.

Chapter 4: Electrophysiological and Neuromodulatory Effects

The signaling cascade initiated by CCK-7 ultimately converges on altering neuronal function. The primary effect of CCK in the CNS is generally excitatory, leading to neuronal depolarization and increased firing rates.[5] This is achieved through the modulation of various ion channels. For instance, CCK has been shown to reduce potassium (K⁺) conductance in hippocampal CA1 pyramidal cells, which would decrease the threshold for action potential firing.[21]

Beyond direct excitation, CCK-7 acts as a potent neuromodulator, influencing the release of other major neurotransmitters:

  • GABA: CCK is often co-localized with GABA in inhibitory interneurons.[5][22] Its release can modulate the activity of these interneurons, thereby shaping the inhibitory tone within a neural circuit.[5] For example, CCK can reduce GABA release from certain interneurons via a complex retrograde signaling mechanism involving endocannabinoids.[22]

  • Dopamine (DA): The CCK system is intricately linked with mesolimbic and mesocortical dopamine pathways.[5] CCK can modulate dopamine release, and this interaction is crucial for its role in reward, motivation, and the pathophysiology of schizophrenia and addiction.[10][23] The specific effect (inhibitory or excitatory) can depend on the brain region and the receptor subtype involved.[23]

  • Glutamate: CCK enhances glutamate transmission and modulates NMDA receptor activity, playing a significant role in synaptic plasticity phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory.[5][11][21]

Chapter 5: Functional Roles in the CNS

The activation of CCK receptors, particularly the widespread CCK2R, by peptides like CCK-7 translates into profound effects on behavior and is implicated in several neuropsychiatric conditions.

  • Anxiety and Panic Disorder: This is one of the most well-established roles for CCK in the CNS.[10] Systemic administration of CCK fragments, especially the CCK2R agonist CCK-4, can reliably induce panic attacks in both healthy individuals and patients with panic disorder.[4][10][24] This anxiogenic effect is believed to be mediated by the activation of CCK2 receptors in key fear and anxiety circuits, such as the basolateral amygdala.[5][10] Consequently, CCK2R antagonists have been investigated for their potential anxiolytic properties.[4][24]

  • Satiety: CCK is a key signal for satiety, the feeling of fullness that terminates a meal.[20][25] While this is partly mediated by CCK1 receptors on vagal afferent nerves that signal from the gut to the brain,[26] central CCK receptors also contribute to the regulation of feeding behavior.[12][25]

  • Learning and Memory: Through its ability to modulate glutamatergic transmission and induce LTP, the CCK system is involved in cognitive processes.[5][21] Its activity in the hippocampus is critical for memory formation.[5][9]

  • Dopamine Modulation: By interacting with dopamine pathways, CCK is implicated in conditions involving dopamine dysregulation, such as schizophrenia and substance abuse disorders.[5][6][9]

Visualization of an Experimental Workflow for Anxiety

EPM_Workflow cluster_setup Experimental Setup cluster_test Behavioral Test: Elevated Plus Maze (EPM) cluster_analysis Data Analysis A1 Acclimatize Rodent to Testing Room A2 Administer Vehicle or CCK2R Antagonist (i.p.) A1->A2 A3 Administer Saline or CCK-4/CCK-7 (i.v. or i.p.) A2->A3 B1 Place Animal in Center of EPM A3->B1 B2 Record Behavior for 5 min (Video Tracking Software) B1->B2 C1 Quantify Time Spent in Open vs. Closed Arms B2->C1 C2 Quantify Number of Entries into Open vs. Closed Arms B2->C2 C3 Statistical Analysis (e.g., ANOVA) C1->C3 C2->C3

Caption: Workflow for assessing the anxiogenic effect of CCK-7 and potential blockade by an antagonist.

Chapter 6: Implications for Drug Development

The deep involvement of the CCK system, particularly the CCK2 receptor, in CNS functions makes it a compelling target for therapeutic intervention.

  • CCK2R Antagonists: Given the potent anxiogenic and panicogenic effects of CCK2R activation, the development of selective antagonists has been a major focus for treating anxiety and panic disorders.[24][27] While some antagonists, like L-365,260, have shown efficacy in blocking CCK-4-induced panic attacks in clinical settings, broad success as a standalone anxiolytic has been limited, suggesting a more complex role for the CCK system in baseline versus potentiated anxiety states.[5][10][24]

  • Challenges: A key challenge is developing brain-penetrant small molecules or biologics that can selectively target the desired receptor subtype (usually CCK2R) in the appropriate neural circuits without causing off-target effects. The widespread distribution of CCK2R throughout the brain means that global antagonism could interfere with other essential functions like memory or dopamine regulation.[9][23]

  • Future Directions: Future research may focus on developing allosteric modulators that can fine-tune receptor activity rather than blocking it completely. Furthermore, understanding the specific neural circuits where CCK-7 and its receptors produce pathological effects (e.g., in panic disorder) could pave the way for more targeted delivery systems or circuit-specific interventions.

Conclusion

Acetylcholecystokinin C-terminal heptapeptide (CCK-7) is a powerful neuromodulator in the CNS. Its mechanism of action is centered on the activation of Gq-coupled CCK1 and, more prominently, CCK2 receptors. This binding event triggers a robust intracellular signaling cascade involving phospholipase C, IP₃, DAG, and a subsequent surge in intracellular calcium, leading to neuronal excitation and the modulation of key neurotransmitter systems like GABA, dopamine, and glutamate. These molecular actions form the basis for CCK's profound influence on complex behaviors, most notably its potent role in inducing anxiety and panic, as well as its involvement in satiety, memory, and reward. For researchers and drug developers, a thorough understanding of this intricate mechanism is essential for harnessing the therapeutic potential of the CCK system and designing next-generation treatments for a host of challenging neuropsychiatric disorders.

References

  • Rehfeld, J. F., & Nielsen, F. C. (2020). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. MDPI. [Link]

  • van Megen, H. J., Westenberg, H. G., den Boer, J. A., & Kahn, R. S. (1994). On the significance of cholecystokinin receptors in panic disorder. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of Psychiatry & Neuroscience. [Link]

  • van Megen, H. J., Westenberg, H. G., den Boer, J. A., & Kahn, R. S. (1996). Cholecystokinin in anxiety. European Neuropsychopharmacology. [Link]

  • Herrera-López, G., & Ruarte, M. B. (2021). Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis. International Journal of Molecular Sciences. [Link]

  • Zhang, J., & Freeman, A. S. (1994). Electrophysiological effects of cholecystokinin on neurons in rat substantia nigra pars reticulata. Brain Research. [Link]

  • News-Medical. (2024). What are CCKB agonists and how do they work? News-Medical.Net. [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. [Link]

  • Freeman, A. S., & Kelland, M. D. (1994). The effects of cholecystokinin (CCK-8) on dopamine-containing nerve terminals in the caudate nucleus and nucleus accumbens of the anesthetized rat: an in vivo electrochemical study. ResearchGate. [Link]

  • Wang, T., et al. (2022). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuropsychopharmacology. [Link]

  • Reactome. (n.d.). Gastrin binds to CCK-B receptor. Reactome Pathway Database. [Link]

  • Földy, C., et al. (2016). Cholecystokinin: A multi-functional molecular switch of neuronal circuits. PMC. [Link]

  • ResearchGate. (n.d.). CCK1 and CCK2 ligand-binding assays. [Link]

  • Dauge, V., & Roques, B. P. (1998). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Brain Research. [Link]

  • Wikipedia. (n.d.). Cholecystokinin A receptor. [Link]

  • Wikipedia. (n.d.). Cholecystokinin B receptor. [Link]

  • Wank, S. A. (1995). Cholecystokinin receptors. The American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • BioWorld. (2023). CCK/CCKAR signaling identified as a new mechanism in obesity-induced airway hyperresponsiveness. [Link]

  • Hughes, J., & Woodruff, G. N. (2001). Cholecystokinin (CCK) assays. Current Protocols in Pharmacology. [Link]

  • Raybould, H. E. (2007). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology. [Link]

  • Nasresfahani, A., et al. (2019). The effects of CCK-8S on spatial memory and long-term potentiation at CA1 during induction of stress in rats. Research in Pharmaceutical Sciences. [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. [Link]

  • Miller, L. J., & Dong, M. (2012). Structural basis of cholecystokinin receptor binding and regulation. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]

  • Wikipedia. (n.d.). Cholecystokinin. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. [Link]

  • Jun, J. Y. (2011). The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin Receptor. Journal of Neurogastroenterology and Motility. [Link]

  • Adebiyi, M. G., et al. (2023). Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease. Journal of Neuroscience Research. [Link]

  • Saptarshi Education. (2020). Cholecystokinin(CCK) || structure , function and mode of action. YouTube. [Link]

  • Oh, U., & Jun, J. Y. (2014). Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon. Journal of Neurogastroenterology and Motility. [Link]

  • StatPearls. (2023). Biochemistry, Cholecystokinin. NCBI Bookshelf. [Link]

  • Le Fur, G., et al. (1991). [Cholecystokinins and their receptors. Functional aspects]. L'Encephale. [Link]

Sources

Exploratory

Molecular structure and amino acid sequence of Acetylcholecystokinin C-terminal heptapeptide

[1] Executive Summary This technical guide analyzes the molecular structure, pharmacological profile, and chemical synthesis of the Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7).[1] As a truncated analog of th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the molecular structure, pharmacological profile, and chemical synthesis of the Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7).[1] As a truncated analog of the endogenous octapeptide CCK-8, Ac-CCK-7 serves as a critical probe in characterizing Cholecystokinin A (CCK1) and B (CCK2) receptor subtypes.[1]

This document is designed for research scientists and drug development professionals. It prioritizes the structural determinants of receptor selectivity—specifically the sulfation of the tyrosine residue—and provides validated protocols for solid-phase peptide synthesis (SPPS) and functional receptor assays.

Molecular Architecture and Physicochemical Properties

The molecule is the N-acetylated, C-terminal heptapeptide of Cholecystokinin.[2] It retains the pharmacophore required for high-affinity binding to both CCK receptor subtypes, provided the tyrosine residue is sulfated.[3][4]

Amino Acid Sequence and Modifications

The primary sequence corresponds to residues 27–33 of the preprocholecystokinin precursor.

Sequence: Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2[1]

Position (CCK-8 rel.)Amino AcidModificationFunction
N-Term -Acetylation Increases metabolic stability against aminopeptidases; mimics peptide bond continuity.[1]
1 Tyr (Tyrosine)O-Sulfation Critical Determinant: Essential for CCK1 receptor affinity.[1] Removal results in >500-fold loss of potency at CCK1.
2 Met (Methionine)-Hydrophobic interaction.[1] Susceptible to oxidation (sulfoxide formation).[1]
3 Gly (Glycine)-Provides conformational flexibility (linker).[1]
4 Trp (Tryptophan)-Key hydrophobic core; essential for receptor pocket docking.
5 Met (Methionine)-Hydrophobic interaction.[1] Often replaced by Norleucine (Nle) in analogs to prevent oxidation.
6 Asp (Aspartic Acid)-Ionic interaction; susceptible to aspartimide formation during synthesis.[1]
7 Phe (Phenylalanine)C-Term Amidation Essential for biological activity; prevents carboxypeptidase degradation.[1]
Structural Conformation (SAR)

The biological activity of Ac-CCK-7 is governed by a "Message-Address" concept.[1] The C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) constitutes the "Message" capable of activating the CCK2 receptor.[1] The N-terminal sulfated tyrosine acts as the "Address," conferring high affinity for the CCK1 receptor. NMR studies in membrane-mimetic environments indicate that the peptide adopts a folded


-turn conformation centered around the Gly-Trp-Met region, bringing the N- and C-termini into proximity.[1]
Structure-Activity Relationship Diagram

The following diagram illustrates the functional domains of the Ac-CCK-7 molecule.

CCK7_SAR cluster_0 Pharmacophore Analysis Ac Acetyl Group (Proteolytic Stability) Tyr Tyr(SO3H) (CCK1 Selectivity) Ac->Tyr N-cap Linker Met - Gly (Flexibility/Spacer) Tyr->Linker Address Domain Core Trp - Met - Asp - Phe - NH2 (Intrinsic Agonist Activity) Linker->Core Message Domain

Figure 1: Functional decomposition of Ac-CCK-7.[1][5] The sulfated tyrosine is the critical 'address' for CCK1 binding, while the C-terminal tetrapeptide drives activation.

Receptor Pharmacology and Signaling[6][7][8]

Ac-CCK-7 acts as a full agonist at both CCK1 (alimentary) and CCK2 (brain) receptors.[1] These are G-protein coupled receptors (GPCRs) primarily coupled to the


 family.[1][6]
Signal Transduction Pathway

Upon binding, Ac-CCK-7 induces a conformational change in the receptor, exchanging GDP for GTP on the


 subunit. This triggers the Phospholipase C (PLC) cascade.[7][6][8][9]

Gq_Signaling Ligand Ac-CCK-7 GPCR CCK1 / CCK2 Receptor Ligand->GPCR Binding Gq Gαq Activation GPCR->Gq GDP/GTP Exchange PLC Phospholipase C-β (PLC-β) Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 PKC PKC Activation DAG->PKC Activates ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Co-factor

Figure 2: The canonical Gq-coupled signaling pathway activated by Ac-CCK-7 binding to CCK receptors.[1][9]

Selectivity Profile

The presence of the sulfate group on Tyrosine is the binary switch for CCK1 recognition.

ReceptorLigand FormAffinity (

)
Physiological Role
CCK1 (CCK-A) Sulfated Ac-CCK-7 ~0.2 - 1.0 nM Gallbladder contraction, pancreatic secretion.[1]
CCK1 (CCK-A)Non-Sulfated Ac-CCK-7> 500 nMNegligible activity.[1]
CCK2 (CCK-B) Sulfated Ac-CCK-7 ~0.5 - 1.0 nM Gastric acid secretion, anxiety, nociception.[1]
CCK2 (CCK-B)Non-Sulfated Ac-CCK-7~1.0 - 5.0 nMRetains high affinity (indiscriminate).[1]

Chemical Synthesis (SPPS Protocol)

Synthesizing sulfated peptides is challenging because the sulfate ester is acid-labile.[1][10] Standard Fmoc SPPS cleavage (95% TFA) causes rapid desulfation.[1] The following protocol utilizes Fmoc-Tyr(SO3Na)-OH and optimized cleavage conditions to preserve the sulfate group.

Synthesis Strategy
  • Resin: Rink Amide MBHA resin (to generate C-terminal amide).[1]

  • Coupling Reagent: HATU/DIEA (high efficiency to minimize deletion sequences).[1]

  • Critical Step: Incorporation of Fmoc-Tyr(SO3Na)-OH.[1][10]

  • N-Terminal Capping: Acetylation using Acetic Anhydride/Pyridine.[1]

Step-by-Step Protocol
  • Resin Loading & Deprotection:

    • Swell Rink Amide resin in DMF (30 min).[1]

    • Remove Fmoc: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Chain Elongation (C-term to N-term):

    • Couple Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH.[1]

    • Note: Use 4 eq.[1] Amino Acid, 3.9 eq. HATU, 8 eq. DIEA. Coupling time: 45 min.

  • Tyrosine Coupling (Critical):

    • Use Fmoc-Tyr(SO3Na)-OH .[1][10]

    • Dissolve in minimum DMF. Pre-activate with HATU/DIEA for only 30 seconds before adding to resin.

    • Couple for 60 min.

  • N-Terminal Acetylation:

    • After final Fmoc removal, wash resin with DCM.

    • Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM. Shake 30 min.

  • Cleavage (The "Cold Trap" Method):

    • Cocktail: 90% TFA, 5% TiS (Triisopropylsilane), 5% H2O.

    • Temperature: Pre-chill cocktail to 0°C. Perform cleavage in an ice bath.

    • Time: Limit exposure to 2 hours maximum to prevent desulfation.

    • Precipitation: Filter resin directly into cold diethyl ether (-20°C). Centrifuge to pellet peptide.

  • Purification:

    • Dissolve pellet in 50mM Ammonium Acetate (pH 7.5) or weak NH4OH.[1] Avoid acidic HPLC buffers (0.1% TFA) initially if possible, or keep fractions cold and lyophilize immediately.

    • Use a gradient of Water/Acetonitrile (buffered to pH 6-7) for HPLC to ensure sulfate stability.[1]

Experimental Protocols for Validation

Radioligand Binding Assay (Competition)

Purpose: Determine the


 of Ac-CCK-7 against a standard radioligand (e.g., 

-CCK-8) on CHO-K1 cells overexpressing CCK1 or CCK2.[1]
  • Preparation: Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Incubation:

    • Total volume: 200 µL.

    • Add 50 µL membrane suspension (approx. 20 µg protein).[1]

    • Add 50 µL

      
      -CCK-8 (approx. 20-50 pM final).[1]
      
    • Add 100 µL Ac-CCK-7 (increasing concentrations:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
IP-One Accumulation Assay (Functional)

Purpose: Verify functional agonism (


 coupling) without using radioactive isotopes.[1]
  • Cell Seeding: Plate CCK1-CHO cells in 384-well plates (10,000 cells/well).

  • Stimulation:

    • Remove culture medium.

    • Add stimulation buffer containing LiCl (to block IP1 degradation) and Ac-CCK-7.[1]

    • Incubate 1 hour at 37°C.

  • Detection:

    • Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) (HTRF reagents).[1]

    • Incubate 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

  • Result: A decrease in TR-FRET ratio indicates high IP1 concentration (competition with labeled IP1), signifying receptor activation.[1]

References

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[4][11] Physiological Reviews, 86(3), 805–847. Link[1]

  • Kitagawa, K., et al. (2001). Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides.[1][12] Chemical and Pharmaceutical Bulletin, 49(8), 958-963.[12] Link

  • Noble, F., & Roques, B. P. (1999). Cholecystokinin receptors: structure-activity relationships and design of selective agonists and antagonists. Progress in Neurobiology, 58(4), 349–379. Link

  • Berná, M. J., et al. (2007). Structure, Function, and Pharmacology of Cholecystokinin Receptors. Annals of the New York Academy of Sciences, 1070(1), 26-35. Link[1]

  • PubChem Compound Summary. (2024). Cholecystokinin C-terminal flanking peptide.[1][2][4][13][14] National Center for Biotechnology Information. Link

Sources

Foundational

Physiological Effects of Acetylcholecystokinin C-Terminal Heptapeptide (Ac-CCK-7) on Gallbladder Contraction

Executive Summary This technical guide provides a rigorous analysis of the physiological and pharmacological effects of the Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) on gallbladder smooth muscle. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physiological and pharmacological effects of the Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) on gallbladder smooth muscle. While the octapeptide (CCK-8) is the endogenous standard, the acetylated heptapeptide (Ac-CCK-7) represents a critical tool in structure-activity relationship (SAR) studies and drug development due to its retained potency and enhanced stability against aminopeptidase degradation.

The guide details the molecular mechanism of action via the CCK1 receptor (CCK-A) , delineates the signal transduction pathways leading to contraction, and provides validated experimental protocols for assessing these effects ex vivo and in vitro.

Molecular Pharmacology of Ac-CCK-7

Structural Definition and Stability

The peptide is the N-acetylated C-terminal heptapeptide of Cholecystokinin (CCK).

  • Sequence: Ac-Tyr(SO

    
    H)-Met-Gly-Trp-Met-Asp-Phe-NH
    
    
    
    [1]
  • Fragment: CCK(27-33)[1][2][3]

  • Key Modification: The N-terminal acetylation (Ac-) protects the peptide from rapid degradation by N-terminal aminopeptidases, a common issue with short peptide fragments in biological assays.

The Critical Role of Sulfation

For gallbladder contraction, the sulfation of the Tyrosine residue at position 7 (from the C-terminus) is non-negotiable.

  • CCK1 Receptor (CCK-A): Located primarily on gallbladder smooth muscle. It requires the sulfated tyrosine for high-affinity binding (K

    
     ~ 0.2–0.5 nM).
    
  • CCK2 Receptor (CCK-B): Located in the brain and stomach. It binds both sulfated and non-sulfated forms (e.g., CCK-4) with high affinity.

Expert Insight: In experimental designs, using non-sulfated CCK-7 will result in a loss of potency by 500-1000 fold on gallbladder tissue. Always verify the sulfation status of your reagent (Ac-CCK-7S vs. Ac-CCK-7NS) via HPLC or Mass Spectrometry before initiating contractility assays.

Comparative Potency Data

The following table summarizes the relative potency of CCK fragments in inducing gallbladder contraction.

Peptide VariantSequence CharacteristicsRelative Potency (Gallbladder)Receptor Selectivity
CCK-8 (Sulfated) Asp-Tyr(SO

H)-...
100% (Reference)CCK1R >>> CCK2R
Ac-CCK-7 (Sulfated) Ac-Tyr(SO

H)-...
~90-100%CCK1R >>> CCK2R
CCK-7 (Non-sulfated) Tyr-...< 0.2%CCK2R > CCK1R
CCK-4 Trp-Met-Asp-Phe-NH

< 0.1%CCK2R Specific

Physiological Mechanism: Signal Transduction[4]

The contraction of the gallbladder is a G-protein coupled event. Ac-CCK-7 acts as a full agonist at the CCK1 receptor.

The Gq/11 Signaling Cascade
  • Binding: Ac-CCK-7 binds to the CCK1R on the plasma membrane of smooth muscle cells.

  • Coupling: The receptor undergoes a conformational change, activating the heterotrimeric G-protein G

    
    q/11 .
    
  • Hydrolysis: Activated G

    
    q stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    )
    .
  • Second Messengers: PLC

    
     hydrolyzes PIP
    
    
    
    into Inositol 1,4,5-trisphosphate (IP
    
    
    )
    and Diacylglycerol (DAG) .
  • Calcium Release: IP

    
     binds to IP
    
    
    
    receptors (IP
    
    
    R) on the Sarcoplasmic Reticulum (SR), causing a rapid efflux of Ca
    
    
    into the cytosol.
  • Contraction: Ca

    
     binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, driving cross-bridge cycling and contraction.
    
Visualization of the Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Ac-CCK-7.

CCK_Signaling CCK7 Ac-CCK-7 (Ligand) CCK1R CCK1 Receptor (GPCR) CCK7->CCK1R Gq Gαq/11 Protein CCK1R->Gq PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R PKC PKC DAG->PKC Regulatory Ca Ca2+ Release SR->Ca CaM Ca2+/Calmodulin Ca->CaM MLCK MLCK Activation CaM->MLCK Contraction Actin-Myosin Contraction MLCK->Contraction

Caption: Figure 1. Signal transduction pathway of Ac-CCK-7 in gallbladder smooth muscle cells.

Experimental Framework

To rigorously validate the effects of Ac-CCK-7, researchers should utilize both tissue-level and cellular-level assays. Below are two "Gold Standard" protocols.

Protocol A: Ex Vivo Gallbladder Muscle Strip Assay

This assay measures isometric tension, providing a direct functional readout of tissue contractility.

Materials:

  • Krebs-Henseleit Buffer (KHB), oxygenated (95% O

    
    , 5% CO
    
    
    
    ).
  • Force displacement transducers.

  • Ac-CCK-7 (Sulfated) stock solution (dissolved in weak base or DMSO, then diluted).

Step-by-Step Methodology:

  • Isolation: Rapidly excise the gallbladder from the animal model (e.g., Guinea Pig or Mouse). Remove bile by washing with cold KHB.

  • Preparation: Cut the gallbladder along the longitudinal axis into 2mm x 10mm strips.

  • Mounting: Suspend strips in an organ bath containing 37°C oxygenated KHB. Attach one end to a fixed hook and the other to the force transducer.

  • Equilibration: Apply a resting tension (preload) of 0.5g to 1.0g. Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Priming: Challenge tissue with 40 mM KCl to verify viability. Wash until baseline is restored.

  • Dose-Response: Add Ac-CCK-7 cumulatively (range:

    
     M to 
    
    
    
    M).
  • Analysis: Record the maximal tension (g) at each concentration. Normalize data as a percentage of the KCl-induced maximal contraction.

Protocol B: Single Cell Contraction (Scanning Micrometry)

This assay eliminates neural inputs, isolating the direct effect on smooth muscle cells.

Step-by-Step Methodology:

  • Digestion: Incubate gallbladder muscle layer in Collagenase Type F (Sigma) and Soybean Trypsin Inhibitor for 20-30 mins at 37°C.

  • Trituration: Gently pipette to release single smooth muscle cells.

  • Fixation (Optional for Endpoint): For live imaging, place cells in a perfusion chamber.

  • Stimulation: Perfuse Ac-CCK-7 (

    
     M).
    
  • Measurement: Measure cell length using phase-contrast microscopy before (

    
    ) and after (
    
    
    
    ) stimulation.
  • Calculation: Contraction =

    
    .
    
Experimental Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Organ Bath Setup cluster_2 Data Acquisition Step1 Excise Gallbladder Step2 Prepare Strips (2x10mm) Step1->Step2 Step3 Mount in KHB (37°C, 95% O2) Step2->Step3 Step4 Equilibration (60 min) Step3->Step4 Step5 KCl Challenge (Viability Check) Step4->Step5 Step6 Ac-CCK-7 Cumulative Dosing Step5->Step6 Step7 Record Tension (Isometric) Step6->Step7

Caption: Figure 2. Workflow for Ex Vivo Isometric Tension Recording of Gallbladder Strips.

Implications for Drug Development[5]

Ac-CCK-7 serves as a vital template for peptidomimetic drug design . Because native CCK-8 has a short half-life (


 < 3 mins in plasma), modifications seen in Ac-CCK-7 (acetylation) are first-step strategies to improve stability.
  • Agonist Development: For treating biliary dyskinesia, stable analogs of CCK-7 can restore gallbladder emptying.

  • Antagonist Screening: Ac-CCK-7 is used as the competitive agonist in high-throughput screening (HTS) to identify novel CCK1R antagonists (e.g., for treating IBS-D or functional dyspepsia).

Safety Note: High doses of CCK analogs can induce biliary colic or pancreatitis. Dose-ranging studies must carefully identify the EC


 (typically 1-10 nM) to avoid supramaximal stimulation.

References

  • Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology. Link

  • Liddle, R. A. (1997). "Cholecystokinin cells."[4][5][6][7] Annual Review of Physiology. Link

  • Bernstein, J. A., et al. (1998). "Signal transduction pathways mediating CCK-induced gallbladder muscle contraction." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • Xu, Q., et al. (1997).[8] "Hydrophobic bile salts inhibit gallbladder smooth muscle function via stimulation of GPBAR1 receptors."[8] Journal of Physiology. Link

  • Bodnar, R. J., et al. (2013). "Structure activity of C-terminal modified analogs of Ac-CCK-7." Chemical Biology & Drug Design. Link

Sources

Exploratory

Technical Guide: Blood-Brain Barrier Permeability of Acetylcholecystokinin C-Terminal Heptapeptide (CCK-7)

Executive Summary Status: Low Permeability / High Metabolic Instability Primary Mechanism: Saturable Transport (Putative PTS-4 interaction) & Passive Diffusion Critical Bottleneck: Rapid enzymatic hydrolysis by endotheli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Low Permeability / High Metabolic Instability Primary Mechanism: Saturable Transport (Putative PTS-4 interaction) & Passive Diffusion Critical Bottleneck: Rapid enzymatic hydrolysis by endothelial aminopeptidases.

The C-terminal heptapeptide of Cholecystokinin (CCK-7, sequence: Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 ) presents a complex challenge in neuropharmacology. While it retains the high-affinity bioactive core required for CCK-B receptor activation, its blood-brain barrier (BBB) permeability is severely compromised compared to its parent octapeptide, CCK-8S.

Current evidence suggests that while CCK-7 shares structural homology with substrates of Peptide Transport System-4 (PTS-4) , its in vivo central availability is limited not by the absence of a transporter, but by high susceptibility to first-pass enzymatic degradation at the brain microvasculature. This guide details the physicochemical barriers, transport kinetics, and the gold-standard validation protocol (In Situ Brain Perfusion) required to quantify its CNS entry.

Part 1: Physicochemical Barriers & Structural Logic

To understand the permeability profile of CCK-7, we must contrast it with the standard CNS-active form, sulfated CCK-8 (CCK-8S).

Structural Comparison

CCK-7 is generated by the N-terminal cleavage of Aspartate from CCK-8S. This seemingly minor modification alters the charge distribution and transporter recognition motifs.

FeatureCCK-8S (Reference)CCK-7 (Target)Impact on BBB Permeability
Sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 Loss of N-terminal Asp alters zwitterionic character.
MW (Da) ~1143~1028Negligible difference; both exceed the ~400 Da threshold for free diffusion.
Charge (pH 7.4) Highly Acidic (3 acidic groups)Acidic (2 acidic groups)Reduced negative charge theoretically aids passive diffusion but reduces PTS-4 affinity.
Lipophilicity Low (Hydrophilic)Low (Hydrophilic)Poor passive membrane partitioning.
The "Rule of 5" Violation

CCK-7 violates standard Lipinski rules for CNS entry:

  • High Molecular Weight (>500 Da): Prevents paracellular diffusion through tight junctions (Claudin-5/Occludin barriers).

  • High Polar Surface Area (PSA): The sulfated tyrosine (Tyr-SO3H) is critical for receptor binding but creates a massive hydration shell, preventing transcellular lipid diffusion.

  • Hydrogen Bond Donors/Acceptors: Excessive numbers (>10) promote sequestration in the aqueous blood phase.

Part 2: Transport Mechanisms (The "Black Box")

The entry of CCK peptides into the brain is not a simple diffusion process; it is governed by the Peptide Transport System-4 (PTS-4) and opposing efflux pumps.

Influx: The PTS-4 System

Research by Banks et al. established that CCK-8S crosses the BBB via PTS-4, a high-affinity, low-capacity saturable system.

  • Substrate Specificity: PTS-4 recognizes the sulfated tyrosine and the N-terminal region.

  • CCK-7 Interaction: The removal of the N-terminal Aspartate in CCK-7 likely reduces affinity for PTS-4. While CCK-7 can bind, it competes poorly against endogenous CCK-8S.

  • Kinetics: Transport is saturable. If plasma concentrations of CCK-7 are increased to force entry, the system becomes saturated (

    
     reached), limiting efficacy.
    
Efflux: The ABC Transporter Trap

Even if CCK-7 enters the endothelial cell, it faces immediate efflux back into the blood by ATP-Binding Cassette (ABC) transporters:

  • P-glycoprotein (P-gp/MDR1): Pumps hydrophobic peptides out.

  • MRP2 (ABCC2): Specifically transports sulfated/anionic conjugates. The sulfated tyrosine in CCK-7 makes it a prime substrate for MRP2-mediated efflux.

Visualization: The Transport/Degradation Pathway

BBB_Transport Blood Lumen (Blood) PTS4 PTS-4 (Influx) Blood->PTS4 CCK-7 Uptake AP Aminopeptidase A/N (Degradation) Blood->AP Hydrolysis Endo Endothelial Cell (BBB) Brain Brain Parenchyma (ISF) Endo->Brain Transcytosis (Low Efficiency) MRP2 MRP2 (Efflux) Endo->MRP2 Efflux NEP Neprilysin (Degradation) Endo->NEP Hydrolysis PTS4->Endo Internalization MRP2->Blood Return to Circulation

Caption: Schematic of CCK-7 flux. Influx via PTS-4 is counteracted by MRP2 efflux and rapid enzymatic hydrolysis.

Part 3: The Stability Bottleneck (Metabolic Flux)

The primary reason CCK-7 fails as a CNS drug is not just the barrier, but the enzymatic firewall .

  • Aminopeptidases (AP-A, AP-N): These are abundant on the luminal surface of cerebral microvessels. They cleave N-terminal amino acids. Since CCK-7 has already lost the protective Asp of CCK-8, the exposed Tyr(SO3H) is highly vulnerable.

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the internal Gly-Trp or Asp-Phe bonds.

  • Half-life: The plasma half-life of CCK-7 is estimated in the range of <2 minutes .

Implication: Even if the BBB were permeable, the peptide is destroyed before it can accumulate in the brain interstitial fluid (ISF).

Part 4: Experimental Protocol (In Situ Brain Perfusion)

To definitively measure CCK-7 permeability without the confounding variables of systemic metabolism (liver/kidney) and proteolysis, you must use In Situ Brain Perfusion (ISBP) .

Why ISBP?

Intravenous (IV) injection is useless for CCK-7 because systemic degradation occurs faster than BBB transport. ISBP allows you to:

  • Control the perfusion fluid composition (remove plasma enzymes).

  • Set a precise perfusion time (prevent back-diffusion).

  • Distinguish between vascular binding and parenchymal entry (using Capillary Depletion).

Step-by-Step Methodology

Reagents:

  • Radio-labeled CCK-7:

    
    I-CCK-7 (Iodinated at Tyr or His tag).
    
  • Vascular Space Marker:

    
    C-Sucrose (Does not cross BBB; quantifies vascular volume).
    
  • Perfusion Buffer: Krebs-Henseleit buffer with 0.1% BSA (gassed with 95% O2/5% CO2).

Workflow:

  • Surgical Isolation:

    • Anesthetize rat (Ketamine/Xylazine).

    • Isolate the right Common Carotid Artery (CCA).

    • Ligate the External Carotid Artery (ECA) to direct flow solely to the brain (ICA).

    • Critical: Do not occlude the contralateral flow until the moment perfusion starts to prevent hypoxia.

  • Perfusion:

    • Cannulate the CCA.

    • Start perfusion at 10 mL/min (rat) to match physiological pressure (100-120 mmHg).

    • Simultaneously sever the cardiac ventricles to stop systemic blood flow.

    • Perfuse for 60-120 seconds .

  • Capillary Depletion (The Validation Step):

    • Harvest the brain immediately.

    • Homogenize in physiological buffer.

    • Add Dextran (70 kDa) to final concentration of 13-15%.

    • Centrifuge at 5,400 x g for 15 min at 4°C.

    • Result: The pellet contains the capillaries (vascular endothelium). The supernatant contains the parenchyma (brain tissue).

  • Calculation (

    
    ): 
    
    • Calculate the Unidirectional Influx Constant (

      
      ) using the equation:
      
      
      
      
      • 
        : Quantity of tracer in brain (dpm/g).
        
      • 
        : Concentration in perfusion fluid (dpm/mL).
        
      • 
        : Vascular volume determined by 
        
        
        
        C-Sucrose.
      • 
        : Net perfusion time.
        
Protocol Visualization

ISBP_Protocol Start Anesthesia & Surgery Cannulate Cannulate Carotid Artery (Ligate ECA) Start->Cannulate Perfuse Perfuse Buffer + 125I-CCK-7 (10 mL/min, 60s) Cannulate->Perfuse Harvest Harvest Brain & Homogenize Perfuse->Harvest Dextran Add Dextran (15%) Harvest->Dextran Spin Centrifuge (5400g, 15min) Dextran->Spin Result_P Pellet: Endothelial Trapping Spin->Result_P Result_S Supernatant: True CNS Entry Spin->Result_S

Caption: Workflow for Capillary Depletion to distinguish BBB binding from crossing.

Part 5: Engineering for Permeability

Since native CCK-7 has poor permeability and stability, engineering strategies are required for therapeutic utility.

StrategyMechanismEffect on CCK-7
Glycosylation Attach carbohydrate moieties (e.g., Glucose/Galactose) to the N-terminus.Exploits GLUT-1 transporters for entry ("Trojan Horse" approach). Increases stability against aminopeptidases.
Cyclization Create head-to-tail cyclic analogs.Reduces conformational flexibility (lowering H-bond cost) and removes the N-terminal degradation site.
Cationization Conjugate with polyamines (e.g., Putrescine).Increases interaction with the negatively charged endothelial glycocalyx (Adsorptive-Mediated Endocytosis).
Peptidomimetics Replace peptide bonds with bio-isosteres (e.g., triazoles).Renders the molecule invisible to proteases while maintaining receptor pharmacophore.

References

  • Banks, W. A., & Kastin, A. J. (1987). Saturable transport of peptides across the blood-brain barrier. Life Sciences, 41(11), 1319-1338. Link

  • Banks, W. A. (2015). Peptides and the blood-brain barrier.[1] Peptides, 72, 16-19. Link

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. Link

  • Gynther, M., et al. (2016). Blood-brain barrier transport of peptides: uptake and efflux. Journal of Pharmaceutical Sciences. Link

  • Bernards, C. M. (2012). Cerebrospinal fluid and spinal cord distribution of cholecystokinin-8 after subarachnoid and epidural administration. Anesthesiology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Administration of Acetylcholecystokinin C-terminal Heptapeptide (Ac-CCK-7) in Rat Models

This guide outlines the administration protocols for Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) in rat models. It focuses on the specific physicochemical properties of the acetylated, sulfated heptapeptide,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the administration protocols for Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) in rat models. It focuses on the specific physicochemical properties of the acetylated, sulfated heptapeptide, distinguishing it from the standard CCK-8 octapeptide.

[1]

Executive Summary

Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) is a synthetic analogue of the bioactive sulfated cholecystokinin fragment. Acetylation of the N-terminus (Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) confers resistance to aminopeptidase degradation, significantly enhancing metabolic stability compared to native CCK-8. This peptide primarily targets CCK-1 receptors (CCK-A) found in the periphery (pancreas, vagal afferents) to modulate satiety and pancreatic secretion, though it retains affinity for central CCK-2 receptors (CCK-B) .

This guide details the formulation, stability considerations, and validated administration routes (IP, IV, and Intranasal) for Ac-CCK-7 in 250–300g Rattus norvegicus (Sprague-Dawley/Wistar).

Pre-Formulation & Stability (Critical)

The biological activity of Ac-CCK-7 is strictly dependent on two factors:

  • Sulfation of Tyrosine : The sulfate group on the Tyrosine residue is essential for high-affinity binding to CCK-1 receptors.[1] Desulfation results in a >1000-fold loss of potency.

  • Oxidation of Methionine : The peptide contains two Methionine (Met) residues prone to oxidation to sulfoxides, which renders the peptide inactive.

Reconstitution Protocol
  • Vehicle : Sterile 0.9% Saline (pH 7.0–7.4). Avoid acidic vehicles which accelerate hydrolysis of the sulfate ester.

  • Additives : Add 0.1% BSA (Bovine Serum Albumin) to prevent adsorption of the hydrophobic peptide to plastic surfaces.

  • Handling :

    • Lyophilized powder should be stored at -20°C with desiccant.

    • Reconstitute immediately prior to use.[2] Do not store dissolved aliquots unless frozen at -80°C under nitrogen gas (to prevent Met oxidation).

    • Light Sensitivity : Protect from light to prevent Tryptophan degradation.

Administration Routes & Protocols
A. Intraperitoneal (IP) Injection [2][3][4]
  • Purpose : The standard route for assessing satiety, meal pattern analysis, and pancreatic exocrine secretion. Mimics post-prandial phasic release.

  • Bioavailability : High; rapid absorption via the portal circulation.

  • Dose Range : 0.3 µg/kg – 5.0 µg/kg (Ac-CCK-7 is often 2-3x more potent than CCK-8 due to stability).

Step-by-Step Protocol:

  • Animal Prep : Handle rats daily for 3 days prior to reduce stress-induced hyperglycemia, which can confound CCK results.

  • Preparation : Dilute stock Ac-CCK-7 to a concentration where injection volume is 1 mL/kg (e.g., for a 300g rat, inject 0.3 mL).

  • Restraint : Use the "decapicone" or towel method to expose the lower right quadrant of the abdomen.

  • Injection :

    • Use a 25G or 27G needle.

    • Insert needle at a 30° angle into the lower right quadrant (avoiding the cecum and bladder).

    • Aspirate slightly to ensure no blood or urine is drawn.

    • Inject bolus smoothly over 2 seconds.

  • Post-Procedure : Return rat to home cage immediately. For food intake studies, present pre-weighed food 5 minutes post-injection.

B. Intranasal (IN) Administration
  • Purpose : Non-invasive delivery to bypass first-pass metabolism; potential for direct nose-to-brain transport targeting hypothalamic CCK receptors.

  • Dose Range : 10 µg/kg – 100 µg/kg (Requires higher concentration due to lower volume).

Step-by-Step Protocol:

  • Anesthesia : Light isoflurane anesthesia (2%) is recommended to prevent sneezing/swallowing.

  • Positioning : Place rat in a supine position with head elevated 45°.

  • Delivery :

    • Use a micropipette (P20) with a gel-loading tip.

    • Administer 10–20 µL total volume (5–10 µL per nostril).

    • Deposit droplet slowly at the naris opening, allowing the rat to inhale it naturally.

  • Hold : Maintain head elevation for 30 seconds to ensure mucosal absorption.

C. Intravenous (IV) Injection
  • Purpose : Pharmacokinetic profiling or acute electrophysiological studies (vagal nerve recording).

  • Vehicle : Must be strictly particulate-free 0.9% saline.

Step-by-Step Protocol (Tail Vein):

  • Dilation : Warm the rat’s tail in 40°C water or under a heat lamp for 2 minutes.

  • Restraint : Place rat in a clear restrainer.

  • Injection :

    • Use a 27G butterfly catheter or needle.[3]

    • Insert into the lateral tail vein at the distal 1/3 of the tail.

    • Confirm placement by "flash" of blood.

    • Administer dose (Volume: 1 mL/kg) slowly over 10–15 seconds to avoid hemodynamic shock.

Dosing Guidelines & Comparison
ParameterAc-CCK-7 (Sulfated)CCK-8 (Sulfated)Notes
Stability (t1/2) High (~5-10 min plasma)Low (<2 min plasma)Acetylation protects N-terminus.
Receptor Selectivity CCK-1 > CCK-2CCK-1 = CCK-2Ac-CCK-7 often shows higher peripheral specificity.
IP Satiety Dose 0.3 – 1.0 µg/kg1.0 – 4.0 µg/kgAc-CCK-7 is more potent in vivo.
IV Bolus Dose 0.1 – 0.5 µg/kg0.5 – 2.0 µg/kgRisk of hypotension at high IV doses.
Visualization of Mechanism & Workflow
Figure 1: CCK-1 Receptor Signaling Pathway

Caption: Ac-CCK-7 activates the Gq-coupled CCK-1 receptor, triggering the PLC-IP3-Ca2+ cascade leading to enzyme secretion and satiety signals.

CCK_Signaling Ligand Ac-CCK-7 (Sulfated) Receptor CCK-1 Receptor (GPCR) Ligand->Receptor Binding (High Affinity) G_Protein Gαq/11 Receptor->G_Protein Activation Effector PLCβ (Phospholipase C) G_Protein->Effector Stimulates Second_Msgr IP3 + DAG Effector->Second_Msgr Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release Second_Msgr->Calcium IP3 acts on ER Response Physiological Output: 1. Amylase Secretion 2. Vagal Activation (Satiety) Calcium->Response Signaling Cascade

Figure 2: Experimental Workflow for Satiety Study

Caption: Standardized protocol for assessing anorectic effects of Ac-CCK-7 in rats.

Workflow cluster_0 Preparation Phase cluster_1 Animal Phase cluster_2 Data Collection Stock Lyophilized Ac-CCK-7 Mix Reconstitute (Keep on Ice) Stock->Mix Vehicle Saline + 0.1% BSA (Prevents Adsorption) Vehicle->Mix Inject IP Injection (t = -5 min) Mix->Inject Fast Overnight Fast (12-16h) Fast->Inject Feed Present Food (t = 0) Inject->Feed Measure Weigh Food Intake (15, 30, 60 min) Feed->Measure

References
  • Danho, W. et al. (1991).[5] Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors. Peptide Research. Link

  • Charpentier, B. et al. (1988). Structure-activity relationships of C-terminal modified analogs of Ac-CCK-7. Journal of Medicinal Chemistry. Link

  • Reidelberger, R. D. et al. (2003). Effects of CCK-8 and CCK-58 on nocturnal solid meal pattern in undisturbed rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

  • Bernstein, I. L. et al. (1986). Physiological effects of CCK-8 in the rat: Route of administration. Physiology & Behavior.[2][6][7][8] Link

Sources

Application

Application Note: Calcium Mobilization Assays Using Sulfated Cholecystokinin-8 (CCK-8S)

[1][2][3] Introduction & Mechanistic Basis[2][4][5] Cholecystokinin (CCK) is a critical gut-brain peptide hormone.[1][] While endogenous CCK exists in various lengths (CCK-33, CCK-58), the C-terminal octapeptide (CCK-8)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Mechanistic Basis[2][4][5]

Cholecystokinin (CCK) is a critical gut-brain peptide hormone.[1][] While endogenous CCK exists in various lengths (CCK-33, CCK-58), the C-terminal octapeptide (CCK-8) retains full biological activity and is the standard ligand for functional characterization of CCK receptors.

The Critical Role of Sulfation

For researchers, the most common point of failure in CCK assays is the selection of the wrong peptide form.

  • CCK-8S (Sulfated): Contains a sulfated tyrosine at position 2 (from N-terminus of the octapeptide).[3] This sulfation is obligatory for high-affinity binding to the CCK1 Receptor (CCK1R) (formerly CCK-A).

  • CCK-8 (Non-sulfated): Binds CCK1R with 500–1000 fold lower affinity but retains high affinity for the CCK2 Receptor (CCK2R) (formerly CCK-B).

Signaling Pathway

Both CCK1R and CCK2R are G-protein coupled receptors (GPCRs) that primarily couple to the G


q/11  family. Upon ligand binding, the receptor activates Phospholipase C-

(PLC

), triggering the hydrolysis of PIP2 into IP3 and DAG. IP3 diffuses to the Endoplasmic Reticulum (ER), binding IP3 receptors (IP3R) to release intracellular calcium stores.[4] This rapid cytosolic

flux is the quantifiable readout for this application note.
Visual 1: CCK Receptor Signaling Cascade

G CCK CCK-8S (Ligand) GPCR CCK1R / CCK2R (Gq-Coupled) CCK->GPCR Binding Gq Gαq Activation GPCR->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 1: The Gq-coupled signaling pathway utilized in this assay. The sulfated tyrosine of CCK-8S is essential for the initial binding step at CCK1R.

Experimental Strategy & Critical Reagents

Cell Line Selection
  • Recombinant Systems: CHO-K1 or HEK293 cells stably overexpressing human CCK1R or CCK2R are recommended.

    • Note: HEK293 cells adhere less firmly than CHO cells. If using HEK293 in a wash-based assay, Poly-D-Lysine (PDL) coated plates are mandatory to prevent cell loss.

  • Endogenous Systems: AR42J (rat pancreatic acinar cells) express endogenous CCK1R but may require differentiation with dexamethasone to upregulate receptor density.

Dye Selection: Fluo-4 vs. Fluo-8
  • Fluo-4 AM: The classic standard. Requires a wash step to remove extracellular dye (high background) unless a masking agent (quencher) is used.

  • Fluo-8 AM: Recommended for high-throughput. It has higher cell permeability and faster loading times (30 min vs 60 min), often allowing for "No-Wash" protocols which reduce variability.

The "Probenecid Factor"

Many cell lines (especially CHO) express Organic Anion Transporters (OATs) that actively pump the fluorescent dye out of the cell during incubation.[5][6]

  • Requirement: You must add Probenecid (typically 2.5 mM) to the assay buffer.[5]

  • Preparation: Probenecid is difficult to dissolve. Dissolve in 1N NaOH first, then dilute into buffer, or purchase water-soluble Probenecid formulations. Prepare fresh; it oxidizes and turns yellow, which interferes with fluorescence.

Detailed Protocol: Kinetic Calcium Mobilization

Assay Format: 96-well or 384-well black-wall/clear-bottom plates. Detection: FLIPR, FlexStation, or FDSS (Ex/Em: 490/525 nm).

Step 1: Reagent Preparation
  • Assay Buffer (HBSS-H):

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

    • 20 mM HEPES, pH 7.4.

    • Critical: Add 2.5 mM Probenecid immediately before use.[5]

  • CCK-8S Stock:

    • Dissolve CCK-8S powder in distilled water or slightly basic buffer (PBS pH 7.4) to 1 mM.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Serial dilute in Assay Buffer (not water) to 5X the final desired concentration.

Step 2: Cell Preparation
  • Seed cells at 50,000 cells/well (96-well) or 15,000 cells/well (384-well).

  • Incubate overnight at 37°C / 5% CO2. Confluency should be ~80-90% at the time of assay.

Step 3: Dye Loading (No-Wash Protocol)
  • Prepare 2X Dye Loading Solution :

    • Fluo-8 AM (4 µM final concentration in the 2X mix).

    • 0.04% Pluronic F-127 (aids solubility).

    • Assay Buffer (with Probenecid).[5]

  • Remove culture media from the cell plate (carefully).

  • Add 100 µL of 1X Assay Buffer (or leave 50uL media and add 50uL 2X dye for true no-wash, though removing growth media is preferred to remove serum esterases).

  • Add 100 µL of 2X Dye Loading Solution .

  • Incubate:

    • 30 minutes at 37°C (Dye uptake).

    • 30 minutes at Room Temperature (De-esterification of AM group).

Step 4: Compound Addition & Readout
  • Place the cell plate into the reader (e.g., FlexStation).[5]

  • Place the compound source plate (containing CCK-8S titrations) into the reader.

  • Settings:

    • Baseline read: 15 seconds.

    • Injection speed: 20–50 µL/sec (fast injection ensures synchronous Ca2+ release).

    • Read time: 90–120 seconds total.

    • Interval: 1–2 seconds.

Visual 2: Experimental Workflow

Workflow cluster_0 Day 1: Plating cluster_1 Day 2: Preparation cluster_2 Day 2: Execution Step1 Seed Cells (CHO-CCK1R) + O/N Incubation Step2 Prepare Buffer (HBSS + HEPES + 2.5mM Probenecid) Step1->Step2 Step3 Load Dye (Fluo-8 AM) 60 min Incubation Step2->Step3 Step4 Baseline Read (0-15 sec) Step3->Step4 Step5 Inject CCK-8S (Agonist) Step4->Step5 Automated Step6 Measure Flux (RFU Peak) Step5->Step6

Figure 2: Step-by-step workflow for a kinetic calcium mobilization assay using Fluo-8.

Data Analysis & Validation

Expected Results (Potency)

Data should be analyzed by calculating the Max - Min RFU (Relative Fluorescence Units) for each well. Plot these values against the log concentration of CCK-8S to generate a sigmoidal dose-response curve.

Table 1: Expected Potency Values (EC50)

LigandReceptor TargetExpected EC50Biological Context
CCK-8S (Sulfated) CCK1R 0.1 – 0.5 nM High Potency (Physiological)
CCK-8 (Non-sulfated)CCK1R> 100 nMLow Potency (Weak Agonist)
CCK-8S (Sulfated) CCK2R 0.5 – 2.0 nM High Potency
CCK-8 (Non-sulfated)CCK2R0.5 – 2.0 nMHigh Potency (Indiscriminate)

Note: If your CCK1R assay yields an EC50 > 10 nM for CCK-8S, suspect receptor expression issues or peptide degradation.

Quality Control (Z-Factor)

For screening campaigns, calculate the Z-factor using the positive control (100 nM CCK-8S) and vehicle control.



A Z-factor > 0.5 indicates a robust assay suitable for high-throughput screening.
Troubleshooting Guide
  • Low Signal:

    • Did you add Probenecid? (Dye extrusion is the #1 cause).

    • Is the cells' confluency too low? (<70% yields poor bulk signal).

    • Did the peptide degrade? (CCK-8S is sensitive to oxidation; use fresh aliquots).

  • High Variability:

    • Check injection speed. Too slow = asynchronous release. Too fast = cell monolayer detachment.

    • Use a "No-Wash" dye (Fluo-8) to minimize physical disruption of the monolayer.

References

  • IUPHAR/BPS Guide to Pharmacology. Cholecystokinin Receptors: Agonist Potency Data. [Link]

  • Noble, F., et al. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[7][] Physiological Reviews. [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits Application Note. (General reference for Calcium Dye Protocols). [Link]

Sources

Method

Cell culture treatment protocols using Acetylcholecystokinin C-terminal heptapeptide

Executive Summary & Molecule Profile This guide details the handling, preparation, and experimental application of Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7). While the endogenous octapeptide (CCK-8) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the handling, preparation, and experimental application of Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7). While the endogenous octapeptide (CCK-8) is the standard reference, the N-acetylated heptapeptide (Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) represents a highly potent, stabilized synthetic analogue often used to define structure-activity relationships (SAR) and improve resistance to aminopeptidase degradation in prolonged assays.

Key Technical Distinction: The "heptapeptide" (CCK 27-33) contains the essential pharmacophore (Trp-Met-Asp-Phe-NH2). However, biological activity at the CCK1 Receptor (CCK-A) is strictly dependent on the sulfation of the Tyrosine residue. Non-sulfated forms bind CCK1R with negligible affinity but retain affinity for CCK2R (CCK-B) .

Molecule Specifications:

  • Sequence: Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2[1][2]

  • Receptor Specificity: High affinity for CCK1R (Gut/Pancreas) and CCK2R (Brain).

  • Primary Signaling: Gq/11-coupled GPCR activation leading to intracellular Calcium (

    
    ) mobilization.
    

Mechanistic Signaling Pathway

Understanding the signal transduction is vital for designing the readout window of your experiment. Ac-CCK-7 acts as a full agonist.[3] Upon binding, it triggers the Phospholipase C (PLC) cascade.

Visualization: CCK Receptor Signal Transduction

The following diagram illustrates the canonical pathway activated by Ac-CCK-7 in pancreatic acinar cells or transfected HEK-293 cells.

CCK_Signaling Ligand Ac-CCK-7 (Ligand) Receptor CCK1R / CCK2R (GPCR) Ligand->Receptor Binding (nM affinity) Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation Response Biological Output (Amylase Secretion / Satiety) Ca->Response Exocytosis Trigger PKC->Response Phosphorylation

Figure 1: Canonical Gq-coupled signaling cascade initiated by Ac-CCK-7 binding to Cholecystokinin receptors.

Preparation & Handling Protocol (Critical)

Peptides containing Methionine (Met) and Tryptophan (Trp) are highly susceptible to oxidation, which destroys biological activity. The sulfated Tyrosine is also labile in acidic conditions.

Reconstitution Strategy
  • Arrival: Centrifuge the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder.

  • Solvent:

    • Preferred: 50 mM Ammonium Bicarbonate (pH 7.8 - 8.0). The slight alkalinity protects the sulfate group.

    • Alternative: PBS (pH 7.4).

    • Avoid: Acidic buffers (TFA/Acetic acid) which can cause desulfation.

  • Concentration: Prepare a 1 mM stock solution .

    • Example: If MW is ~1100 g/mol , dissolve 1.1 mg in 1 mL buffer.

  • Inert Gas Overlay (Pro-Tip): Before closing the stock vial, gently blow Nitrogen or Argon gas into the headspace to displace oxygen and prevent Met/Trp oxidation.

Storage Stability Table
StateTemperatureStability EstimateNotes
Lyophilized -20°C12-24 MonthsKeep desiccated. Protect from light.[4][5][6][7][8]
Solubilized (Stock) -80°C3-6 MonthsSingle-use aliquots only. Do not freeze-thaw.
Solubilized (Working) 4°C< 4 HoursMethionine oxidizes rapidly. Prepare fresh.

Experimental Protocols

Protocol A: Intracellular Calcium Flux Assay (High Throughput)

Purpose: To determine the EC50 of Ac-CCK-7 in receptor-expressing cells (e.g., CHO-CCK1R or AR42J).

Materials:

  • Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free). Note: BSA prevents peptide adsorption to plastics.

  • Ac-CCK-7 Stock.

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

  • Dye Loading:

    • Wash cells 1x with Assay Buffer.

    • Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Equilibration: Wash cells 2x to remove extracellular dye. Incubate in 180 µL Assay Buffer for 20 mins at RT to allow de-esterification.

  • Compound Preparation:

    • Prepare a 10x concentration series of Ac-CCK-7 in Assay Buffer (Range: 10 pM to 1 µM final).

  • Injection & Read:

    • Place plate in FLIPR or standard plate reader (Ex: 494nm, Em: 516nm).

    • Record baseline for 10 seconds.

    • Inject 20 µL of 10x Ac-CCK-7.

    • Record fluorescence for 120 seconds.

Data Analysis: Plot Max Fluorescence (


) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.
  • Expected EC50: 0.1 nM - 2.0 nM (highly dependent on sulfation integrity).

Protocol B: Amylase Secretion Assay (Functional Bioassay)

Purpose: To measure physiological exocytosis in pancreatic acinar cells.

Workflow:

  • Isolation: Isolate pancreatic acini from rat/mouse using collagenase digestion (Standard procedure).

  • Recovery: Suspend acini in HEPES-buffered Ringer’s solution supplemented with soybean trypsin inhibitor (0.1 mg/mL). Incubate 30 min at 37°C.

  • Treatment:

    • Aliquot acini suspension into 1.5 mL tubes.

    • Treat with Ac-CCK-7 (0.1 nM to 100 nM) for 30 minutes at 37°C.

    • Control: Include a tube with 10 µM Devazepide (CCK1R antagonist) to validate specificity.

  • Harvest: Centrifuge at 500 x g for 30 seconds. Collect supernatant.

  • Quantification: Use a colorimetric Amylase Assay Kit (e.g., starch-iodine or nitrophenol-based) to measure enzyme activity in the supernatant vs. total cell lysate.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), you must run internal validation checks.

ObservationProbable CauseCorrective Action
High EC50 (>100 nM) Peptide OxidationCheck if Stock was stored under Argon. Methionine sulfoxide reduces affinity.
High EC50 (>100 nM) DesulfationDid you use acidic buffer (TFA)? Re-synthesize/buy fresh and dissolve in pH 7.5+.
No Response Receptor DesensitizationCCK receptors internalize rapidly. Ensure cells were not exposed to serum/agonists prior to assay.
Sticky Data (High SD) Peptide AdsorptionAc-CCK-7 is hydrophobic. Ensure 0.1% BSA is in all buffers. Use polypropylene plastics.[4]

References

  • Ruiz-Gayo, M., et al. (1985). "Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue."[9] Peptides, 6(3), 415-420.[9] (Establishes the heptapeptide core activity).

  • Bernacchi, A. S., et al. (1994). "CCK (27-33) (non-sulfated) inhibits binding of [3H]naloxone in rat cerebellum." Annals of the New York Academy of Sciences, 713, 143-156.[10] (Differentiates sulfated vs non-sulfated signaling).[10][11][12]

  • Advanced Targeting Systems. "The Biologically Active Cholecystokinin (26-33) peptide, [Tyr2-SO3]CCK-8, Retains High Affinity for CCK2 Receptors." (Protocol grounding for receptor affinity).

  • Sigma-Aldrich. "Handling and Storage Guidelines for Peptides and Proteins." (Technical standards for peptide stability).

  • Cayman Chemical. "CCK (27-33) (non-sulfated) Product Information." (Chemical properties and solubility data).

Sources

Application

Application Notes and Protocols for Lyophilized Acetylcholecystokinin C-terminal Heptapeptide

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the proper storage, handling, and application of lyophilized Acetylcholecystokinin C-term...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the proper storage, handling, and application of lyophilized Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7). This document emphasizes scientific integrity and provides field-proven insights to ensure the stability, efficacy, and reproducibility of experimental results involving this potent bioactive peptide.

Scientific Introduction: Understanding Acetylcholecystokinin C-terminal Heptapeptide

Acetylcholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological activity is primarily mediated by its C-terminal fragments. The C-terminal heptapeptide, and more commonly the octapeptide (CCK-8), are potent ligands for the cholecystokinin receptors, CCK1 and CCK2. The sulfated tyrosine residue within this C-terminal region is critical for high-affinity binding to the CCK1 receptor and subsequent physiological responses.[1]

The C-terminal heptapeptide of CCK retains significant biological activity, making it a valuable tool for studying a range of physiological processes, including satiety, pancreatic secretion, gallbladder contraction, and anxiety.[2] Proper handling and storage of the lyophilized form of this peptide are paramount to preserving its structural integrity and biological potency.

Storage of Lyophilized Peptide: Ensuring Long-Term Stability

Lyophilization, or freeze-drying, removes water from the peptide, rendering it significantly more stable than when in solution. However, improper storage can still lead to degradation.

Core Principles of Lyophilized Peptide Storage:

  • Temperature: Low temperatures are critical to minimize the rate of potential degradation reactions.

  • Moisture: Lyophilized peptides are often hygroscopic; moisture absorption can lead to hydrolysis and a reduction in overall peptide content.

  • Light: Exposure to light, particularly UV, can degrade light-sensitive amino acids.

  • Oxygen: Peptides containing methionine (Met) and tryptophan (Trp), both present in Ac-CCK-7, are susceptible to oxidation.

Storage ConditionRecommended TemperatureDurationKey Considerations
Long-Term Storage -20°C or -80°CMonths to YearsStore in a tightly sealed, opaque container. A desiccator or the inclusion of a desiccant is highly recommended to prevent moisture absorption. For peptides containing oxidizable residues, purging the vial with an inert gas like argon or nitrogen before sealing can further enhance stability.
Short-Term Storage 4°CDays to WeeksSuitable for peptides that will be used in the near future. The vial should still be tightly sealed and protected from light.
Room Temperature Not RecommendedHours to DaysAvoid prolonged storage at room temperature. This is generally only acceptable during shipping or brief periods on the lab bench.

Reconstitution of Lyophilized Ac-CCK-7: From Powder to Biologically Active Solution

The reconstitution of lyophilized Ac-CCK-7 is a critical step that directly impacts its performance in downstream applications. The choice of solvent and the reconstitution technique are crucial for maintaining the peptide's solubility and biological activity.

Pre-Reconstitution Handling
  • Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.

  • Weighing: If the entire vial is not being reconstituted, weigh out the desired amount of peptide quickly in a controlled environment with low humidity. Tightly reseal the stock vial immediately after dispensing.

Solvent Selection and Solubility

The solubility of a peptide is determined by its amino acid composition and post-translational modifications, such as sulfation. The sulfated form of CCK peptides is generally more soluble in aqueous buffers than the non-sulfated form.

SolventSolubility and Recommendations
Sterile Water The non-sulfated form of CCK-8 is reported to be practically insoluble in water.[3] For the sulfated form, while some sources suggest it is sparingly soluble, it is generally recommended to use a buffered solution for better stability and solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) A common and recommended solvent for the sulfated form of CCK-8. One supplier indicates solubility up to 0.50 mg/mL in PBS (pH 7.4) with sonication.
Dimethyl Sulfoxide (DMSO) The non-sulfated form of CCK-8 is soluble in DMSO (e.g., 50 mg/mL with sonication).[3] The sulfated form is also reported to be sparingly soluble in DMSO (1-10 mg/mL).[4] When using DMSO, it is crucial to use a high-purity, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect peptide stability.[3][5] For biological assays, ensure the final concentration of DMSO is compatible with your cell system, as it can be toxic at higher concentrations.
Ethanol While some peptides can be dissolved in ethanol, its use with CCK peptides should be approached with caution, as it can potentially affect peptide conformation and has been shown to influence CCK release and pancreatic secretion in vivo.[6][7][8]
Step-by-Step Reconstitution Protocol
  • Solvent Preparation: Use sterile, high-purity solvents. If using a buffer, ensure it is filtered and at the correct pH.

  • Solvent Addition: Using a sterile pipette, add the desired volume of solvent to the vial of lyophilized peptide.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, brief sonication in a water bath may be helpful.

  • Visual Inspection: Ensure the solution is clear and free of particulates before use.

Handling and Storage of Reconstituted Peptide Solutions

Peptide solutions are significantly less stable than their lyophilized counterparts. Proper handling and storage are essential to preserve their biological activity.

Key Principles for Handling Reconstituted Peptides:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes.

  • Storage of Solutions:

    • Short-Term (Days): Store aliquots at 4°C.

    • Long-Term (Weeks to Months): For longer storage, freeze the aliquots at -20°C or -80°C.

  • Protection from Degradation: The acetylated N-terminus of Ac-CCK-7 provides some protection against aminopeptidases.[9] However, care should still be taken to use sterile techniques and high-purity reagents to prevent enzymatic and microbial degradation.

Application Protocols

The following are example protocols for common in vitro applications of Ac-CCK-7. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Bioassay: Amylase Release from Pancreatic Acini

This protocol is based on established methods for assessing the secretagogue activity of CCK analogs.[2]

Materials:

  • Isolated pancreatic acini from rat or guinea pig

  • HEPES-Ringer buffer

  • Ac-CCK-7 stock solution

  • Amylase activity assay kit

Procedure:

  • Prepare a suspension of isolated pancreatic acini in HEPES-Ringer buffer.

  • Aliquot the acini suspension into microcentrifuge tubes.

  • Prepare serial dilutions of Ac-CCK-7 in HEPES-Ringer buffer to achieve the desired final concentrations.

  • Add the Ac-CCK-7 dilutions to the acini suspensions and incubate at 37°C for 30 minutes.

  • Centrifuge the tubes to pellet the acini.

  • Collect the supernatant and measure amylase activity using a commercially available kit.

  • Express the results as the percentage of total amylase released into the supernatant.

Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium flux in response to CCK receptor activation.[10][11][12]

Materials:

  • HEK293 cells stably expressing the CCK1 or CCK2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Ac-CCK-7 stock solution

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the CCK receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

  • Add the desired concentration of Ac-CCK-7 to the wells and continue to monitor the fluorescence signal over time.

  • Analyze the data to determine the change in intracellular calcium concentration in response to the peptide.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Ac-CCK-7 for CCK receptors.[9][13][14]

Materials:

  • Membrane preparations from cells or tissues expressing CCK receptors

  • Radiolabeled CCK-8 (e.g., 125I-CCK-8)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Ac-CCK-7 stock solution

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a microplate, combine the membrane preparation, a fixed concentration of radiolabeled CCK-8, and varying concentrations of unlabeled Ac-CCK-7.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to generate a competition curve and determine the IC50 and Ki values for Ac-CCK-7.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Peptide Reconstitution and Use

G cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution Reconstituted Solution Handling cluster_application Downstream Applications Lyophilized Ac-CCK-7 Lyophilized Ac-CCK-7 Store at -20°C to -80°C Store at -20°C to -80°C Lyophilized Ac-CCK-7->Store at -20°C to -80°C Equilibrate to RT Equilibrate to RT Store at -20°C to -80°C->Equilibrate to RT Before Use Add Sterile Solvent Add Sterile Solvent Equilibrate to RT->Add Sterile Solvent Gentle Mixing/Sonication Gentle Mixing/Sonication Add Sterile Solvent->Gentle Mixing/Sonication Aliquot into Single-Use Volumes Aliquot into Single-Use Volumes Gentle Mixing/Sonication->Aliquot into Single-Use Volumes Prepare for Storage Store at 4°C (short-term) or -20°C/-80°C (long-term) Store at 4°C (short-term) or -20°C/-80°C (long-term) Aliquot into Single-Use Volumes->Store at 4°C (short-term) or -20°C/-80°C (long-term) In Vitro Bioassays In Vitro Bioassays Store at 4°C (short-term) or -20°C/-80°C (long-term)->In Vitro Bioassays Calcium Mobilization Calcium Mobilization Store at 4°C (short-term) or -20°C/-80°C (long-term)->Calcium Mobilization Receptor Binding Receptor Binding Store at 4°C (short-term) or -20°C/-80°C (long-term)->Receptor Binding

Caption: Workflow for Ac-CCK-7 storage, reconstitution, and use.

Simplified CCK Receptor Signaling Pathway

G Ac-CCK-7 Ac-CCK-7 CCK Receptor (CCK1/CCK2) CCK Receptor (CCK1/CCK2) Ac-CCK-7->CCK Receptor (CCK1/CCK2) Binds to Gq/11 Protein Gq/11 Protein CCK Receptor (CCK1/CCK2)->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release from ER Ca2+ Release from ER IP3->Ca2+ Release from ER Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Cellular Response Cellular Response Ca2+ Release from ER->Cellular Response Protein Kinase C (PKC) Activation->Cellular Response

Caption: Simplified CCK receptor signaling cascade.

References

  • CCK Octapeptide, sulfated (1166) by Tocris, Part of Bio-Techne. [Link]

  • Correlation between phospholipid breakdown, intracellular calcium mobilization and enzyme secretion in rat pancreatic acini treated with Boc-[Nle28, Nle31]-CCK-7 and JMV180, two cholecystokinin analogues. PubMed. [Link]

  • Synthesis of potent heptapeptide analogues of cholecystokinin. PubMed. [Link]

  • Preparation of an N-acetyl-octapeptide of cholecystokinin. The role of N-acetylation in protecting the octapeptide from degradation by smooth muscle tissues. PubMed. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. [Link]

  • Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides. PubMed. [Link]

  • Differences in receptor binding and stability to enzymatic digestion between CCK-8 and CCK-58. PubMed. [Link]

  • CCK1 and CCK2 ligand-binding assays. ResearchGate. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

  • Cholecystokinin and satiation with alcohol. PubMed. [Link]

  • Effect of alcohol on the release of cholecystokinin and pancreatic enzyme secretion. PubMed. [Link]

  • Effect of acute and chronic administration of ethanol on the pancreatic exocrine response to cholecystokinin in rats fed different diets. PubMed. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing peptide degradation of Acetylcholecystokinin C-terminal heptapeptide in serum

Topic: Minimizing Peptide Degradation of Acetylcholecystokinin C-terminal Heptapeptide (CCK-7) Executive Summary: The Stability Paradox Current Status: Critical Peptide Profile: CCK-7 (Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Peptide Degradation of Acetylcholecystokinin C-terminal Heptapeptide (CCK-7)

Executive Summary: The Stability Paradox

Current Status: Critical Peptide Profile: CCK-7 (Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) Primary Challenges:

  • Enzymatic Hydrolysis: Extremely short half-life (<5 minutes in uninhibited matrix) due to rapid attack by Aminopeptidases and Neutral Endopeptidase (NEP/Neprilysin).

  • Chemical Instability: Double-threat of Methionine Oxidation (loss of receptor affinity) and Tyrosine Desulfation (total loss of bioactivity in acidic conditions).

Expert Insight: Working with CCK peptides in serum is inherently flawed due to the coagulation time required for serum generation, during which proteases are active. Plasma (EDTA) is the gold standard for CCK quantification. If your experimental design mandates serum, you must employ a "Crash-Stabilization" protocol immediately post-clotting.

Module 1: Diagnostic Overview (Root Cause Analysis)

Understanding the enemy is the first step to stabilization. CCK-7 is attacked on multiple fronts simultaneously.

Degradation Pathways Diagram

CCK_Degradation cluster_prevention Inhibitors / Stabilizers CCK7 CCK-7 (Bioactive) Oxidation Methionine Oxidation (+16/+32 Da) CCK7->Oxidation High O2 / Room Temp Desulfation Desulfation (Loss of SO3H) CCK7->Desulfation Acidic pH (<4.0) Aminopeptidase Aminopeptidase N (Cleaves N-term) CCK7->Aminopeptidase Rapid Attack NEP Neprilysin (NEP) (Endopeptidase 24.11) CCK7->NEP Cleaves Gly-Trp / Asp-Phe Fragments Inactive Fragments Aminopeptidase->Fragments NEP->Fragments Bestatin Bestatin Bestatin->Aminopeptidase Inhibits EDTA EDTA EDTA->NEP Inhibits N2 N2 Purge / Low Temp N2->Oxidation Prevents

Caption: Figure 1. Degradation vectors for CCK-7. Note the dual enzymatic attack (Yellow) and chemical instability (Red) requiring distinct stabilization strategies.

Module 2: The "Gold Standard" Stabilization Protocol

Warning: Do not use standard "serum tubes" without modification. The clotting process (20-30 mins) is sufficient to degrade >90% of CCK-7.

Reagent Preparation: The "CCK Cocktail"

Prepare this cocktail fresh. Standard commercial cocktails often lack sufficient Aminopeptidase inhibition for CCK.

ComponentTarget Enzyme/MechanismFinal ConcentrationCritical Notes
Bestatin Aminopeptidases (Major Culprit)50 µMEssential. CCK is rapidly degraded from the N-terminus.
EDTA Metalloproteases (NEP/ACE)10 mMAlso acts as an anticoagulant if collecting plasma.
Aprotinin Serine Proteases500 KIU/mLStabilizes against broad spectrum plasma enzymes.
PMSF Serine Proteases1 mMVery short half-life in water; add immediately before use.
Methionine Oxidation Scavenger5 mMActs as a "decoy" for reactive oxygen species.
Workflow: Serum/Plasma Collection[1]

This protocol assumes you are collecting blood to measure CCK-7.

  • Preparation:

    • Pre-chill all tubes (P800 or coated polypropylene) to 4°C.

    • Add the CCK Cocktail to the collection tube before blood draw.

  • Collection:

    • Draw blood directly into the chilled tube containing inhibitors.

    • For Plasma (Recommended): Invert gently 8-10 times. Keep on ice.

    • For Serum (If mandated): Allow clotting at 4°C (not Room Temp) for the minimum time required (e.g., 30 mins). Note: Clotting at 4°C is slower but essential to slow proteolysis.

  • Separation:

    • Centrifuge at 2,000 x g for 15 minutes at 4°C .

  • Storage:

    • Transfer supernatant immediately to cryovials.

    • Nitrogen Overlay: Gently blow inert N2 gas into the vial headspace before capping to prevent oxidation.

    • Snap freeze in liquid nitrogen. Store at -80°C.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS signal shows a mass shift of +16 Da or +32 Da. What is happening?

Diagnosis: Methionine Oxidation.[1][2] Mechanism: CCK-7 contains two Methionine residues. Exposure to air or peroxides during extraction creates Methionine Sulfoxide (+16 Da) or Sulfone (+32 Da). Fix:

  • Decoy Strategy: Add excess free Methionine (5-10 mM) to your sample buffer. Oxidants will attack the free Met first.

  • Avoid Vortexing: Vortexing introduces air bubbles. Use gentle inversion or a plate shaker.

  • Reagent Check: Ensure your extraction solvents (Acetonitrile/Methanol) are fresh and not forming peroxides.

Q2: I added TFA to stop proteases, but now my bioactivity is gone.

Diagnosis: Acid-Catalyzed Desulfation. Mechanism: The sulfate group on Tyrosine (Tyr-SO3H) is extremely acid-labile.[3] While TFA (Trifluoroacetic acid) is standard for stopping proteases, it hydrolyzes the sulfate group, converting CCK-7 to unsulfated CCK-7 (which has <1% affinity for the CCK-A receptor). Fix:

  • Avoid Strong Acids: Do not use TFA >0.1% or HCl.

  • Alternative: Use Formic Acid (0.1%) or maintain neutral pH and rely on the Inhibitor Cocktail (Bestatin/EDTA) rather than pH crash to stop enzymes.

  • Validation: Monitor the mass difference. Sulfated CCK-7 is 80 Da heavier than unsulfated.

Q3: Why is my recovery lower in Serum vs. Plasma?

Diagnosis: Coagulation-Phase Degradation. Mechanism: During the 20-30 minutes required for blood to clot into serum, proteases are fully active. Furthermore, the fibrin clot can trap hydrophobic peptides. Fix:

  • Switch to Plasma: Use EDTA or Heparin tubes. This allows immediate centrifugation and separation, removing cells (sources of peptidases) within minutes.

  • If Serum is Non-Negotiable: Use tubes with a clotting activator (e.g., Thrombin) to speed up clotting, allowing you to centrifuge and freeze faster.

Module 4: Advanced Engineering (Drug Development)

For researchers modifying CCK-7 for therapeutic stability, consider these structural changes:

CCK_Engineering cluster_solutions Engineering Solutions Problem Instability Sources Met_Sub Replace Met with Norleucine (Nle) or Thr Problem->Met_Sub Eliminates Oxidation N_Term N-terminal Acetylation or D-Amino Acids Problem->N_Term Blocks Aminopeptidase Backbone N-Methylation of Peptide Bonds Problem->Backbone Blocks NEP Cleavage

Caption: Figure 2. Structural modification strategies to engineer intrinsic stability into CCK analogs.

References

  • Rehfeld, J. F. (1998). The new biology of cholecystokinin. Physiological Reviews. Link

  • Deschodt-Lanckman, M., et al. (1981). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro.[4] Regulatory Peptides.[5] Link

  • Gennari, C., et al. (2007). Stability of tyrosine sulfate in acidic solutions.[3][6][7][8] Analytical Biochemistry. Link

  • Matsui, T., et al. (1992). Methionine oxidation in the metabolic degradation of cholecystokinin-8. Biomedical Research.[3][9]

  • Sigma-Aldrich. (n.d.). Protease Inhibitor Cocktails for Peptides.Link

Sources

Reference Data & Comparative Studies

Validation

Specificity of Acetylcholecystokinin C-terminal heptapeptide vs Gastrin-17

Executive Summary: The Specificity Paradox In the development of gastrointestinal therapeutics and diagnostic assays, the distinction between Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) and Gastrin-17 is def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In the development of gastrointestinal therapeutics and diagnostic assays, the distinction between Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK-7) and Gastrin-17 is defined by a single critical structural determinant: the position of the sulfated tyrosine residue relative to the C-terminus.

While both peptides share an identical C-terminal pentapeptide sequence (-Gly-Trp-Met-Asp-Phe-NH₂), this shared pharmacophore creates a "specificity paradox" where both ligands bind the CCK-2 (CCK-B) receptor with high affinity. However, Ac-CCK-7 retains high-affinity specificity for the CCK-1 (CCK-A) receptor due to its sulfated tyrosine at position 7, a feature Gastrin-17 lacks (or possesses at position 6, which is sterically incompatible with CCK-1).

This guide delineates the mechanistic, binding, and functional differences to ensure accurate experimental design and data interpretation.

Molecular Mechanism & Structural Basis[1]

The functional divergence between these two peptides is not driven by the peptide sequence length, but by the "Sulfation Switch" .

  • Ac-CCK-7 (Sulfated): The N-acetylated heptapeptide contains a sulfated tyrosine exactly 7 residues from the C-terminus. This specific spatial configuration is the absolute requirement for insertion into the CCK-1 receptor's orthosteric pocket.

  • Gastrin-17: Contains a tyrosine at position 6 from the C-terminus.[1][2][3] Even when sulfated (Gastrin II), this shift in position prevents the residue from interacting with the critical arginine/lysine residues deep within the CCK-1 receptor pocket, rendering it inactive at physiological concentrations at this subtype.

Structural Alignment Diagram

PeptideStructure cluster_0 Ac-CCK-7 (Sulfated) cluster_1 Gastrin-17 CCK_N Ac-Tyr(SO3H) CCK_Mid Met CCK_N->CCK_Mid CCK1R CCK-1 Receptor (Alimentary) CCK_N->CCK1R High Affinity Binding CCK_Common Gly-Trp-Met-Asp-Phe-NH2 CCK_Mid->CCK_Common CCK2R CCK-2 Receptor (Brain/Gastric) CCK_Common->CCK2R High Affinity Binding Gas_N pGlu...Ala Gas_Tyr Tyr(R) Gas_N->Gas_Tyr Gas_Common Gly-Trp-Met-Asp-Phe-NH2 Gas_Tyr->Gas_Common Gas_Tyr->CCK1R Steric Clash (Low Affinity) Gas_Common->CCK2R High Affinity Binding

Figure 1: Structural alignment highlighting the shared C-terminus (Green) and the critical Tyrosine position shift (Red vs Yellow) that dictates CCK-1 receptor selectivity.[1][2][4][5]

Receptor Selectivity Profile

The following data summarizes the binding affinities (


) and functional potency (

) derived from mammalian expression systems. Note the orders-of-magnitude difference at the CCK-1 receptor.[4][5]
FeatureAc-CCK-7 (Sulfated) Gastrin-17 Implication
CCK-1 Affinity (

)
~0.5 - 2.0 nM > 1,000 nMAc-CCK-7 is highly selective for CCK-1 compared to Gastrin.
CCK-2 Affinity (

)
~0.5 - 1.0 nM ~0.5 - 1.0 nMNo Selectivity. Both peptides bind CCK-2 with equal high affinity.
Primary Tissue Target Pancreas (Acini), GallbladderStomach (Parietal/ECL cells)Physiological segregation is maintained by receptor distribution, not just ligand specificity.
G-Protein Coupling

(primary),


(primary)
Both activate Calcium signaling; distinguishing them requires antagonists.

Critical Insight: You cannot use a standard binding assay with non-selective radioligands (like


-CCK-8) to distinguish these peptides in tissues expressing both receptors without using selective antagonists.

Experimental Validation Protocols

To experimentally differentiate Ac-CCK-7 activity from Gastrin-17, you must employ a "Subtractive Pharmacology" approach. The following protocols are designed for self-validation.

Protocol A: Differential Receptor Activation (Calcium Mobilization)

Objective: Confirm if a biological response is driven by Ac-CCK-7 (via CCK-1) or Gastrin-17 (via CCK-2).

Reagents:

  • Agonist: Unknown Sample or Ac-CCK-7/Gastrin-17 control.

  • Antagonist 1 (CCK-1 Specific): Devazepide (L-364,718) - Use at 100 nM.

  • Antagonist 2 (CCK-2 Specific): L-365,260 or CI-988 - Use at 100 nM.

Workflow:

  • Baseline: Measure basal intracellular calcium (

    
    ) in target cells (e.g., AR42J or transfected CHO cells).
    
  • Challenge 1 (CCK-1 Block): Pre-incubate cells with Devazepide (10 min). Add Agonist.

    • Result: If signal is abolished

      
       Response is CCK-1 mediated  (indicates Ac-CCK-7).
      
    • Result: If signal persists

      
       Response is CCK-2 mediated .
      
  • Challenge 2 (CCK-2 Block): Pre-incubate cells with L-365,260 (10 min). Add Agonist.

    • Result: If signal is abolished

      
       Response is CCK-2 mediated  (Could be Gastrin OR Ac-CCK-7).
      
  • Synthesis:

    • Ac-CCK-7 activates BOTH pathways (unless the cell line is CCK-1 specific).

    • Gastrin-17 activates ONLY the CCK-2 pathway (inhibited by L-365,260 but NOT Devazepide).

Protocol B: Competitive Binding Assay (Differentiation)

Objective: Quantify the ratio of CCK-1 vs CCK-2 sites.

  • Radioligand:

    
    I-CCK-8 (Sulfated). Note: Binds both receptors.
    
  • Displacement Curve 1 (Homologous): Displace with unlabeled Ac-CCK-7.

    • Profile: Monophasic high-affinity curve (displaces from both receptors).

  • Displacement Curve 2 (Heterologous): Displace with unlabeled Gastrin-17.

    • Profile:Biphasic curve (if both receptors are present).

      • High Affinity Phase: Displacement from CCK-2 sites (

        
         nM).
        
      • Low Affinity Plateau: Failure to displace from CCK-1 sites until micromolar concentrations.

Signaling Pathway & Decision Logic

The following diagram illustrates the logical flow for identifying the active peptide based on receptor activation profiles.

SignalingLogic Start Unknown Peptide Sample CCK1R CCK-1 Receptor (Devazepide Sensitive) Start->CCK1R High Affinity? CCK2R CCK-2 Receptor (L-365,260 Sensitive) Start->CCK2R High Affinity? CCK1_Act Activation Observed CCK1R->CCK1_Act Yes CCK1_NoAct No Activation (>1000 nM) CCK1R->CCK1_NoAct No CCK2_Act Activation Observed CCK2R->CCK2_Act Yes Result_CCK Identify: Ac-CCK-7 (or CCK-8) CCK1_Act->Result_CCK CCK2_Act->Result_CCK Non-selective Result_Gas Identify: Gastrin-17 CCK2_Act->Result_Gas CCK1_NoAct->Result_Gas

Figure 2: Decision matrix for differentiating Ac-CCK-7 from Gastrin-17 based on receptor activation profiles.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006).[6] Cholecystokinin and gastrin receptors.[1][6][7][8][9][10][11][12][13][14] Physiological Reviews, 86(3), 805-847. Link

  • Noble, F., et al. (1999).[6] International Union of Pharmacology.[6] XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews, 51(4), 745-781. Link

  • Reubi, J. C., Schaer, J. C., & Waser, B. (1997).[15] Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors.[15] Cancer Research, 57(7), 1377-1386.[15] Link

  • Dockray, G. J. (2004). Gastrin and gastric epithelial physiology. The Journal of Physiology, 518(2), 315-324. Link

  • Wank, S. A. (1995). Cholecystokinin receptors.[2][3][4][6][7][8][10][12][15][16] American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(5), G628-G646. Link

Sources

Comparative

Validating Biological Activity of Synthetic Acetylcholecystokinin C-terminal Heptapeptide (Ac-CCK-7)

Executive Summary Product: Synthetic Acetylcholecystokinin C-terminal Heptapeptide (Ac-CCK-7). Sequence: Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Synthetic Acetylcholecystokinin C-terminal Heptapeptide (Ac-CCK-7). Sequence: Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. Critical Quality Attribute (CQA): Tyrosine O-sulfation.

The biological validation of synthetic Ac-CCK-7 requires more than simple mass spectrometry, as standard LC-MS often fails to distinguish between sulfated and phosphorylated forms, or detect desulfation that occurs during ionization. True validation requires a functional bioassay demonstrating receptor subtype selectivity.

This guide outlines the definitive protocol to validate Ac-CCK-7 activity, distinguishing it from desulfated impurities (a common synthesis failure) by leveraging the differential selectivity of Cholecystokinin Receptor Type 1 (CCK1R) and Type 2 (CCK2R).

Part 1: Comparative Analysis & Performance Benchmarks

To validate a synthetic batch of Ac-CCK-7, it must be benchmarked against the endogenous gold standard (CCK-8S) and a negative control (Non-sulfated CCK-8).

The "Selectivity Trap"

A common error in CCK peptide validation is testing solely on CCK2R (Gastrin receptor) or using high-concentration endpoints that mask affinity loss.

  • CCK1R (Alimentary): Requires the sulfated Tyrosine for nanomolar affinity. This is your validation gate.

  • CCK2R (Neural): Binds both sulfated and non-sulfated peptides with high affinity.[1] Testing here proves peptide identity but not biological integrity.

Expected Potency Data (EC50 Comparison)

The following table represents acceptable performance criteria for a high-quality synthetic Ac-CCK-7 batch.

CompoundCCK1R EC50 (nM)CCK2R EC50 (nM)Validation Interpretation
Ac-CCK-7 (Target) 0.2 – 1.5 0.5 – 2.0 Pass: Retains nM potency at CCK1R (Sulfation intact).
CCK-8S (Standard)0.1 – 1.00.5 – 1.0Reference standard.
CCK-8 (Non-sulfated)> 5001.0 – 5.0Fail: If Ac-CCK-7 matches this profile, the product is desulfated.
Gastrin-17> 10000.5 – 2.0Specificity control.

Technical Insight: If your synthetic Ac-CCK-7 shows an EC50 > 100 nM at CCK1R but < 5 nM at CCK2R, the peptide has likely undergone desulfation during synthesis or storage [1].

Part 2: Validation Logic & Signaling Pathways

Understanding the signaling architecture is crucial for troubleshooting assay failure. Both CCK receptors couple primarily to G


q proteins, leading to intracellular Calcium release.
Diagram 1: CCK Receptor Signaling Cascade

This pathway illustrates the mechanism utilized in the Calcium Flux assay described in Part 3.

G Ligand Ac-CCK-7 Receptor CCK1R (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Caption: Gq-coupled signaling cascade activated by Ac-CCK-7, resulting in measurable calcium mobilization.[1]

Part 3: Experimental Protocols

Protocol A: High-Throughput Calcium Mobilization Assay (FLIPR/FlexStation)

This is the industry-standard method for validating GPCR peptide agonists. It provides real-time kinetic data.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human CCK1R (crucial for sulfation check).

  • Reagents: Fluo-4 AM (calcium indicator), Probenecid (anion transport inhibitor), HBSS buffer.

  • Instrumentation: Fluorescence plate reader (Ex 494 nm / Em 516 nm).

Step-by-Step Methodology:

  • Cell Plating: Seed CCK1R-HEK293 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Note: Probenecid is essential to prevent the cells from pumping out the dye [2].

    • Remove culture media and add 100 µL Loading Buffer. Incubate for 45 minutes at 37°C.

  • Compound Preparation:

    • Dissolve Ac-CCK-7 in DMSO (stock 10 mM).

    • Prepare serial dilutions (10^-6 M to 10^-12 M) in HBSS (calcium-free vehicle).

  • Assay Run:

    • Transfer plate to reader.

    • Inject 25 µL of peptide solution (5x concentrate) into wells.

    • Record fluorescence every 1.5 seconds for 60 seconds, then every 5 seconds for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a 4-parameter logistic equation to determine EC50.

Protocol B: The "Selectivity Ratio" Validation Workflow

To certify the batch, you must run a parallel screen. This workflow visually demonstrates the logic for accepting or rejecting a batch based on sulfation status.

ValidationLogic Start Synthesize Ac-CCK-7 TestCCK1 Test on CCK1R (Calcium Flux) Start->TestCCK1 TestCCK2 Test on CCK2R (Calcium Flux) Start->TestCCK2 Decision1 CCK1R EC50 < 2 nM? TestCCK1->Decision1 Decision2 CCK2R EC50 < 2 nM? TestCCK2->Decision2 ResultPass PASS: Valid Sulfated Peptide Decision1->ResultPass Yes ResultFail1 FAIL: Desulfated Impurity Decision1->ResultFail1 No Decision2->ResultFail1 Yes (but CCK1 No) ResultFail2 FAIL: Inactive/Degraded Decision2->ResultFail2 No ResultFail1->Decision1 Confirm Selectivity Loss

Caption: Decision matrix for validating Ac-CCK-7. High potency at CCK2R with low potency at CCK1R indicates desulfation.

Part 4: Troubleshooting & Optimization

Peptide Stability & Handling

The sulfated tyrosine is labile.

  • Storage: Lyophilized powder at -20°C.

  • Solubilization: Avoid acidic buffers for long-term storage, as acid catalyzes hydrolysis of the sulfate ester. Use neutral pH (PBS or HBSS) and aliquot immediately.

  • Oxidation: The Methionine (Met) residues are prone to oxidation. If EC50 shifts rightward (lower potency) but maximum efficacy remains, check for Met-sulfoxide formation via HPLC.

Receptor Desensitization

CCK receptors desensitize and internalize rapidly upon agonist exposure [3].

  • Single Use: Do not re-stimulate the same well.

  • Baseline: Ensure a stable 30-second baseline recording before injection.

Why not use IP-One Assays?

While IP-One (measuring IP1 accumulation) is a valid alternative, Calcium Flux is preferred for CCK peptides because it captures the rapid, transient nature of the response. IP-One is an equilibrium assay and may mask subtle kinetic differences between the acetylated heptapeptide and the native octapeptide.

References

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379.

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay - GPCR Functional Assay. Innoprot Protocols.

  • Miller, L. J., & Gao, F. (2008).[1] Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics, 119(1), 83-95.

  • Dufresne, M., et al. (2006).[1] Cholecystokinin and Gastrin Receptors.[2] Physiological Reviews, 86(3), 805-847.

Sources

Validation

Comparative Guide: Dose-Response of Sulfated vs. Non-Sulfated CCK C-Terminal Heptapeptide Variants

Executive Summary For drug development professionals targeting the cholecystokinin (CCK) receptor system, the distinction between CCK-A (CCK1R) and CCK-B (CCK2R) selectivity lies almost exclusively in the post-translatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting the cholecystokinin (CCK) receptor system, the distinction between CCK-A (CCK1R) and CCK-B (CCK2R) selectivity lies almost exclusively in the post-translational sulfation of the tyrosine residue within the C-terminal heptapeptide.

While the octapeptide CCK-8 (Asp-Tyr[SO₃H]-Met-Gly-Trp-Met-Asp-Phe-NH₂) is the standard physiological reference, the C-terminal heptapeptide (CCK-7) represents the minimal pharmacophore required for high-affinity CCK1R binding. This guide analyzes the dose-response profiles of these variants, establishing that while CCK-7 retains full efficacy, the removal of the sulfate group (


) causes a >500-fold loss of potency at CCK1R without significantly affecting CCK2R affinity.

Mechanistic Foundation: The Sulfation Switch

The biological activity of CCK peptides is dictated by the C-terminal sequence.[1] However, the receptor subtypes discriminate ligands based on the N-terminal extension of this pharmacophore.

  • CCK1R (Alimentary): Strictly requires the sulfated tyrosine (

    
     in prepro-CCK, position 2 in CCK-7). Structural biology reveals that this sulfate group forms critical salt bridges with specific arginine residues (e.g., Arg197) in the receptor's extracellular loop 2 (ECL2). Without this interaction, the peptide cannot stabilize the active Gq-coupled conformation efficiently.
    
  • CCK2R (Brain/Gastrin): Promiscuous. It relies primarily on the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂). Consequently, it binds sulfated CCK-7, unsulfated CCK-7, and Gastrin with similar nanomolar affinity.

Diagram 1: Receptor Selectivity & Signaling Logic

The following diagram illustrates the divergent signaling activation based on ligand sulfation status.

CCK_Signaling CCK7_S CCK-7 (Sulfated) [Tyr(SO3)-Met...] CCK1R CCK1R (Alimentary) CCK7_S->CCK1R High Affinity (Ki ~0.2-1 nM) CCK2R CCK2R (Brain/Gastrin) CCK7_S->CCK2R High Affinity (Ki ~0.5 nM) CCK7_NS CCK-7 (Unsulfated) [Tyr-Met...] CCK7_NS->CCK1R Low Affinity (Ki >500 nM) CCK7_NS->CCK2R High Affinity (Ki ~1-2 nM) Gq Gq Protein CCK1R->Gq CCK2R->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Mobilization (FLIPR Signal) PLC->Ca

Caption: Sulfation acts as a binary switch for CCK1R activation but has negligible impact on CCK2R binding.

Comparative Data Analysis

The following data synthesizes binding affinity (


) and functional potency (

) values from mammalian expression systems (HEK293/CHO).
Table 1: Dose-Response Profile of CCK Variants
Peptide VariantSequenceCCK1R Affinity (

)
CCK1R Potency (

)
CCK2R Affinity (

)
Selectivity Profile
CCK-8 (Sulfated) Asp-Tyr(SO₃)-Met...0.2 - 0.6 nM 0.1 - 0.5 nM 0.2 - 0.5 nMNon-selective (High Potency)
CCK-7 (Sulfated) Tyr(SO₃)-Met...0.8 - 1.5 nM 1.0 - 3.0 nM ~0.5 nMNon-selective (High Potency)
CCK-7 (Unsulfated) Tyr-Met...> 300 nM > 1000 nM 1.0 - 5.0 nM CCK2R Selective
Gastrin-17 pGlu...Tyr(SO₃)...> 500 nM> 1000 nM0.5 - 1.0 nMCCK2R Selective

Key Technical Insights:

  • The Heptapeptide Threshold: CCK-7 (Sulfated) is the minimum fragment required for CCK1R activation. While CCK-8 is slightly more potent (likely due to the N-terminal Aspartate providing electrostatic stabilization), CCK-7 retains full efficacy. Truncation to CCK-6 results in a complete loss of CCK1R activity.

  • The Sulfation Gap: There is a nearly 3-log shift in potency at CCK1R between sulfated and unsulfated CCK-7. If your assay shows high potency for unsulfated CCK-7 at CCK1R, suspect contamination with sulfated peptides or cell line misidentification (CCK2R expression).

Experimental Protocol: Functional Calcium Flux (FLIPR)

To objectively compare these variants, a Calcium Mobilization Assay is the industry standard, as both receptors couple primarily to


.
Critical Pre-Assay Optimization: Methionine Oxidation

Warning: CCK peptides contain two Methionine residues (Met3, Met6 in CCK-8; Met2, Met5 in CCK-7). These are highly susceptible to oxidation (forming Methionine Sulfoxide), which reduces potency by 10-100 fold.

  • Prevention: Lyophilized peptides must be stored at -20°C or -80°C under desiccant.

  • Handling: Dissolve peptides in degassed buffer. Ideally, include 1 mM DTT (Dithiothreitol) or use Norleucine (Nle) substituted analogs (e.g., [Nle3,6]-CCK-8) if the exact native sequence is not strictly required.

Step-by-Step Methodology
  • Cell Preparation:

    • Use CHO-K1 or HEK293 stably transfected with human CCK1R or CCK2R.

    • Seed at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media and add Calcium-4 or Fluo-4 AM dye in HBSS/HEPES buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare 10-point serial dilutions of CCK-7(S) and CCK-7(NS) in HBSS (0.1% BSA carrier).

    • Control: Run Sulfated CCK-8 as the

      
       standard.
      
  • Data Acquisition:

    • Transfer to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline read: 10 seconds.

    • Injection: 5x concentrated peptide solution.

    • Read duration: 120 seconds (peak usually occurs at 20-30s).

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit to 4-parameter logistic equation to derive

      
      .
      
Diagram 2: Assay Workflow

FLIPR_Workflow start Start: Stably Transfected Cells (HEK293-CCK1R) dye Dye Loading (Fluo-4 AM + Probenecid) start->dye inject Automated Injection (FLIPR Tetra) dye->inject prep Peptide Prep (Use Reducing Agent/DTT!) prep->inject measure Measure Ca2+ Flux (RFU vs Time) inject->measure analyze Data Analysis (4-Parameter Logistic Fit) measure->analyze

Caption: Standardized FLIPR workflow. Note the critical peptide preparation step to prevent oxidation.

References

  • Noble, F., et al. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews. Link

  • Dufresne, M., et al. (2006).[2] Cholecystokinin and Gastrin Receptors.[2] Physiological Reviews. Link

  • Miller, L. J., & Gao, F. (2008). Structural basis of cholecystokinin receptor binding and regulation.[2] Pharmacology & Therapeutics. Link

  • Fourmy, D., et al. (1984). Relationship between the structural features of the C-terminal cholecystokinin analogues and their biological activity. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Sulfated vs. Desulfated CCK-8: A Comparative Analysis of CCK1 Receptor Interaction.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Acetylcholecystokinin C-terminal Heptapeptide

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of bioactive compounds like Acetylch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of bioactive compounds like Acetylcholecystokinin C-terminal heptapeptide (CCK-7) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of CCK-7, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Hazard Assessment and Initial Considerations

Acetylcholecystokinin C-terminal heptapeptide is a bioactive peptide. While a specific Safety Data Sheet (SDS) for the acetylated form was not located, the SDS for the closely related Cholecystokinin, CCK (27-33) heptapeptide, indicates that the toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is prudent to handle this compound with care, assuming it to be potentially hazardous. All peptides should be treated as "Research Use Only" (RUO) materials with appropriate containment measures.[3]

Key risk factors to consider include the unknown biological activity of degradation products, potential for respiratory sensitization from inhalation of the lyophilized powder, and skin or eye irritation upon direct contact.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling research peptides.[4] It serves as the primary barrier against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Protects against skin contact. Change gloves immediately if contaminated.[4]
Eye Protection Safety glasses or goggles.Shields eyes from accidental splashes of reconstituted solutions or contact with lyophilized powder.[4]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use a fume hood or biosafety cabinet.Essential when handling the lyophilized powder, which can easily become airborne and be inhaled.[4]

Step-by-Step Disposal Protocol

The disposal of CCK-7 waste should be approached systematically, from initial segregation to final documentation. Never dispose of peptides in the regular trash or down the drain.[3][4]

Workflow for Proper Disposal of Laboratory Peptide Waste

cluster_0 Initial Handling cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A Don Appropriate PPE B Work in a Designated Area (Fume Hood/Biosafety Cabinet) A->B C Solid Waste (Unused peptide, contaminated vials, gloves, etc.) F Designated, Labeled Hazardous Chemical Waste Container C->F D Liquid Waste (Peptide solutions, buffers) G Designated, Labeled Hazardous Liquid Waste Container D->G E Sharps Waste (Contaminated needles, pipette tips) H Puncture-Resistant, Labeled Sharps Container E->H I Consult Institutional EH&S Guidelines F->I G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Contractor I->J K Maintain Detailed Disposal Records J->K

Caption: A flowchart illustrating the procedural steps for the safe disposal of peptide waste in a laboratory setting.

Procedure for Solid Waste Disposal
  • Collection: All solid materials contaminated with CCK-7, including unused or expired lyophilized powder, weigh boats, contaminated gloves, and vials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Containerization: The container must be chemically compatible with the waste. High-quality plastic or glass containers are suitable choices.

  • Labeling: The waste container must be clearly labeled with "Hazardous Chemical Waste," the name of the peptide (Acetylcholecystokinin C-terminal heptapeptide), the hazard class (if known), and the date of waste accumulation.[5]

Procedure for Liquid Waste Disposal
  • Inactivation (Recommended for Bioactive Peptides): To mitigate the risk of releasing a biologically active compound into the environment, inactivation is recommended. A common and effective method is chemical inactivation using a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) with a contact time of at least 30 minutes. Following inactivation, the pH of the solution should be neutralized.

  • Collection: Collect all liquid waste containing CCK-7, including stock solutions and experimental buffers, in a designated, compatible, and clearly labeled hazardous liquid waste container.

  • Segregation: If organic solvents were used (e.g., for HPLC), this waste must be collected in a separate, compatible hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.

Procedure for Sharps Disposal
  • Immediate Disposal: Needles, syringes, and pipette tips that have come into contact with CCK-7 must be disposed of immediately in a dedicated, puncture-resistant sharps container.[5]

  • Labeling: The sharps container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."

  • Do Not Overfill: Once the container is three-quarters full, it should be sealed and prepared for disposal.

Contingency and Spill Management Plan

Accidents can happen, and a well-defined emergency action plan is crucial.[4]

  • Spill Kits: Ensure that chemical spill kits are readily accessible in the laboratory.[4]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[4][5]

  • Eye Contact: Use the nearest eyewash station to flush the eyes with water for at least 15 minutes and seek immediate medical attention.[4][5]

  • Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[4]

  • Spill Cleanup: For a small spill of lyophilized powder, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, use an appropriate absorbent material from the spill kit. All materials used for cleanup should be disposed of as hazardous waste.

  • Reporting: Notify laboratory management and the institution's Environmental Health & Safety (EH&S) office to document the incident.[5]

Regulatory and Institutional Compliance

Disposal of all chemical waste, including peptides, must adhere to strict local, state, and federal regulations.[4] It is imperative to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance on waste classification, segregation, and disposal pathways.[5] Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[5]

References

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Safety D
  • Safety Data Sheet (SDS) - Cholecystokinin (26-33), CCK8. (2019, July 31). Eurogentec. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Plant-Derived Bioactive Peptides: Extraction, Isolation, Purification, Pharmacological Activities, Structure–Activity Relationship, and Applications. (2025, August 4). ACS Publications. [Link]

  • Cholecystokinin Octapeptide CAS 25126-32-3. Merck Millipore. [Link]

  • A Review of the Latest Advances in Encrypted Bioactive Peptides
  • Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. (2022, September 1). MDPI. [Link]

  • Sustainable Sources of Bioactive Peptides: Food Processing By-products and Wastes. (2024, May 23).
  • SDS (Safety Data Sheet) - Natural Peptide. (2020, May 4). Making Cosmetics. [Link]

  • Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides.
  • (PDF) Methods of production and purification of biologically active peptides. (2025, August 5). ResearchGate. [Link]

  • Bioactive Peptides and Its Alternative Processes: A Review. (2025, August 7). ResearchGate. [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products Th

Sources

Handling

Essential Guide to Personal Protective Equipment for Handling Acetylcholecystokinin C-terminal Heptapeptide (CCK-7)

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, technically grounded guide for the safe handling of Acetylcholecystokinin C-terminal heptapeptide (CCK-7). As your s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide for the safe handling of Acetylcholecystokinin C-terminal heptapeptide (CCK-7). As your senior application scientist, my objective is to equip you with not just procedural steps but also the scientific rationale behind them, fostering a laboratory environment rooted in safety, precision, and trust.

Understanding the Risks: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for Acetylcholecystokinin C-terminal heptapeptide may not always be readily available, it is crucial to treat all research peptides as potentially hazardous materials.[1] The bioactive nature of CCK-7 necessitates stringent handling protocols to prevent accidental exposure and ensure the integrity of your research. The primary routes of exposure to consider are inhalation, skin contact, and ingestion.

A thorough risk assessment should be conducted before handling any peptide, considering its biological activity, chemical properties, and potential exposure routes.[2] This proactive approach is the cornerstone of a robust safety culture.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure.[3] The following table outlines the essential PPE for handling CCK-7.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical-resistant safety goggles with side shields are mandatory to protect against accidental splashes, particularly during the reconstitution of lyophilized powder.[3][4]
Hand Protection Disposable Nitrile GlovesChemical-resistant nitrile gloves provide a reliable barrier against skin contact.[2] It is imperative to change gloves immediately if they become contaminated.[3]
Body Protection Laboratory CoatA standard, full-coverage lab coat protects your skin and personal clothing from spills and contamination.[2][4]
Respiratory Protection Fume Hood or RespiratorWhen handling lyophilized powders, which can easily become airborne, it is crucial to work within a fume hood or biosafety cabinet to prevent inhalation.[3] If a fume hood is not available, a suitable respirator should be worn.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and cross-contamination. The following diagram illustrates the key stages of handling CCK-7 in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare a Clean, Designated Workspace Don PPE->Prepare Workspace Weighing 3. Weigh Lyophilized Powder in a Fume Hood Prepare Workspace->Weighing Reconstitution 4. Reconstitute with High-Purity Solvent Weighing->Reconstitution Labeling 5. Clearly Label All Solutions Reconstitution->Labeling Short-term 6. Store Reconstituted Solutions at 4°C Labeling->Short-term Long-term 7. Store Lyophilized Powder at -20°C or Colder Labeling->Long-term

Caption: A workflow for the safe handling of CCK-7.

Key Procedural Insights:

  • Workspace Preparation: All handling of peptides should be confined to a designated, clean, and organized laboratory area to prevent cross-contamination.[3]

  • Reconstitution: Use high-purity water or recommended buffer solutions for reconstitution, working in a sterile environment with precision pipettes and calibrated equipment.[6]

  • Labeling: All containers must be clearly labeled with the peptide name, concentration, and date of preparation.[6]

  • Storage: Lyophilized peptides should be stored in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[7] Reconstituted solutions have a limited shelf life and should be stored in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of peptide waste is a critical component of laboratory safety and environmental responsibility.[1][6]

Waste Segregation and Disposal:

  • Liquid Waste: Never pour peptide solutions down public drains.[2][6] Collect all liquid waste in designated, properly labeled hazardous waste containers.[3]

  • Solid Waste: All contaminated materials, including vials, pipette tips, and gloves, should be disposed of in designated hazardous waste containers.[3]

  • Decontamination: For critical applications, equipment can be decontaminated using a potent enzymatic detergent followed by a sodium hypochlorite (bleach) solution.[8]

Always adhere to your institution's environmental health and safety (EH&S) protocols for the final disposal of chemical waste.[3]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing.[2]
Eye Contact Flush the eyes with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9][10]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

It is essential to have an emergency plan in place and ensure all personnel are trained on these procedures.

Conclusion: Fostering a Culture of Safety

This guide provides a foundational framework for the safe handling of Acetylcholecystokinin C-terminal heptapeptide. By integrating these principles into your laboratory's standard operating procedures and fostering a culture of safety-conscious research, you protect yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • How to Handle Research Compounds Safely. Maxed Out Compounds.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Peptide decontamination guidelines. SB PEPTIDE.
  • Navigating the Safe Disposal of G2-Peptide: A Comprehensive Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Peptide Storage. Nibsc.org.
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Direct Peptides.
  • SAFETY DATA SHEET PEPTIDE PREPARATION. Bio-Rad Antibodies.
  • Safety Data Sheet. aapptec.
  • Safety Data Sheet.
  • Safety Data Sheet (SDS). (2021, March 8). MedKoo Biosciences.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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